Propargyl-PEG3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREICTHRFCQNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG3-amine: A Versatile Tool in Modern Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-amine has emerged as a critical and versatile heterobifunctional linker in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a terminal alkyne group and a primary amine, separated by a flexible three-unit polyethylene glycol (PEG) chain, enables precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Applications and Chemical Properties
This compound's utility stems from the orthogonal reactivity of its two functional groups. The propargyl group, with its terminal alkyne, is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is known for its high efficiency, specificity, and biocompatibility. Concurrently, the primary amine group offers a versatile handle for conjugation to molecules bearing amine-reactive functional groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones.[3][4][5]
The integrated PEG3 linker confers several advantageous properties to the resulting conjugates. It enhances aqueous solubility, can reduce aggregation, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated partners. These features are particularly valuable in the development of complex biomolecules.
Key application areas include:
-
PROTAC (Proteolysis Targeting Chimera) Development: this compound is widely used as a linker in the synthesis of PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
-
Antibody-Drug Conjugate (ADC) Synthesis: The linker can be employed to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.
-
Peptide and Protein Modification (PEGylation): It is used for the PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic and pharmacodynamic properties.
-
Surface Modification and Biomaterial Functionalization: The linker allows for the immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and tissue engineering.
-
Fluorescent Dye and Biotin Labeling: It facilitates the attachment of reporter molecules like fluorescent dyes and biotin for various bioassays.
Quantitative Data Summary
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C9H17NO3 | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 932741-19-0 | |
| Purity (Typical) | >95% - 98% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., Azido-functionalized protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents) in water.
-
Prepare a solution of CuSO4 (e.g., 1-5 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Purify the resulting conjugate using a suitable method, such as size exclusion chromatography or reversed-phase HPLC.
Protocol 2: Amide Bond Formation with an NHS Ester
This protocol outlines the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, DIEA)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in the chosen solvent.
-
Add a slight molar excess (e.g., 1.2 equivalents) of this compound to the solution.
-
Add the tertiary amine base (e.g., 2-3 equivalents) to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent.
-
Purify the product by flash chromatography or HPLC.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
This compound is a key component in constructing PROTACs. The diagram below illustrates the signaling pathway initiated by a PROTAC to induce the degradation of a target protein.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound as a linker.
Caption: A typical workflow for PROTAC development, starting from synthesis via coupling and click chemistry, followed by a tiered evaluation in biochemical, cell-based, and in vivo models.
References
Propargyl-PEG3-Amine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and applications of Propargyl-PEG3-amine, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics.
This compound is a valuable chemical tool employed in scientific research and pharmaceutical development. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules to which they are attached. This guide provides a comprehensive overview of its chemical characteristics, structure, and key applications, with a focus on its role in click chemistry and the synthesis of advanced bioconjugates.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. Its bifunctional nature, possessing a terminal propargyl group (an alkyne) and a primary amine group, allows for sequential or orthogonal conjugation to different molecules. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The primary amine group can readily react with various functional groups such as carboxylic acids and activated esters to form stable amide bonds.
A summary of its key quantitative properties is presented in the table below:
| Property | Value | References |
| CAS Number | 932741-19-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | |
| Purity | >95% - >98% | |
| Appearance | Colorless to light yellow liquid | |
| Density | Approximately 1.0 g/cm³ | |
| Boiling Point | 267.4 ± 25.0 °C at 760 mmHg | |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | |
| Storage Conditions | Typically stored at -20°C for long-term stability. |
Molecular Structure and Visualization
The structure of this compound consists of a three-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility to the linker. One end is terminated with a propargyl group, and the other with a primary amine.
Applications in Bioconjugation and Drug Development
The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications, particularly in the development of targeted therapeutics and research reagents.
Antibody-Drug Conjugates (ADCs) and PROTACs
This compound is frequently utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADC development, the amine group of the linker can be conjugated to a payload (a cytotoxic drug), while the propargyl group can be "clicked" onto an azide-modified antibody. This allows for the precise attachment of drugs to antibodies for targeted delivery to cancer cells.
Similarly, in PROTAC synthesis, this linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Click Chemistry
The terminal alkyne (propargyl group) of this compound is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation. It allows for the stable and covalent linkage of the propargyl-modified molecule to another molecule containing an azide group, forming a stable triazole ring.
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general framework for common reactions involving this compound.
Amine Coupling to Carboxylic Acids
This protocol describes the general steps for conjugating the primary amine of this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., EDC, HATU)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Reaction buffer (if applicable, e.g., PBS for biomolecules)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the appropriate solvent.
-
Add the coupling agent (e.g., 1.1 equivalents of EDC) to activate the carboxylic acid.
-
Allow the activation reaction to proceed for a recommended time (e.g., 15-30 minutes at room temperature).
-
Add this compound (typically 1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, purify the product using standard chromatographic methods.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between a propargyl-functionalized molecule (prepared using this compound) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) catalyst and protect biomolecules.
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.
-
In a separate tube, prepare a premix of CuSO₄ and the copper ligand.
-
Add the copper/ligand premix to the solution of reactants.
-
Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the resulting triazole-linked product as required for the specific application. For bioconjugates, this may involve size-exclusion chromatography or dialysis.
References
Propargyl-PEG3-amine CAS number and molecular weight
This document provides the Chemical Abstracts Service (CAS) number and molecular weight for Propargyl-PEG3-amine, a heterobifunctional PROTAC linker used in chemical biology and drug discovery. This compound contains a propargyl group and a primary amine, enabling its use in "click chemistry" and other bioconjugation techniques.
Chemical Properties
The key identifiers and properties of this compound are summarized in the table below. This information is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.
| Identifier | Value | References |
| CAS Number | 932741-19-0 | [1][2][3][][5] |
| Molecular Weight | 187.24 g/mol | |
| Molecular Formula | C₉H₁₇NO₃ |
This compound is a polyethylene glycol (PEG)-based linker. The terminal amine group can react with entities such as carboxylic acids or activated NHS esters, while the propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups. This dual functionality makes it a versatile tool for synthesizing more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).
References
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-amine is a bifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal propargyl group for click chemistry applications and a primary amine for conjugation to various molecules, makes it a versatile tool for researchers. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Overview of this compound
This compound, with the chemical formula C₉H₁₇NO₃, is a polyethylene glycol (PEG)-based linker. The propargyl group contains a terminal alkyne that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the efficient and specific attachment of azide-containing molecules. The primary amine group is reactive towards carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds, enabling covalent linkage to proteins, peptides, and other biomolecules.[1][2][] This dual functionality makes it a valuable component in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
Key Properties of this compound:
| Property | Value |
| CAS Number | 932741-19-0 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Colorless Liquid |
| Purity | >95% (typical) |
| Solubility | Water, DMSO, DCM, DMF |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the protection of the amine functionality, introduction of the propargyl group, and subsequent deprotection. A common synthetic strategy starts from a commercially available amino-PEG3-alcohol, followed by protection of the amine, propargylation of the alcohol, and final deprotection of the amine.
Experimental Protocol: A Representative Synthesis
The following protocol describes a representative synthesis of this compound, commencing with the Boc protection of commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol.
Step 1: Boc Protection of 2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in dichloromethane (DCM).
-
Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-amino-PEG3-alcohol.
Step 2: Propargylation of Boc-amino-PEG3-alcohol
-
Reaction Setup: Dissolve the Boc-amino-PEG3-alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.
-
Stirring: Stir the mixture at 0°C for 30 minutes.
-
Propargyl Bromide Addition: Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Boc-Propargyl-PEG3-amine.
Step 3: Deprotection of Boc-Propargyl-PEG3-amine
-
Reaction Setup: Dissolve the Boc-Propargyl-PEG3-amine (1 equivalent) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash further with water and brine.
-
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: A three-step synthesis workflow for this compound.
Purification of this compound
The purification of this compound and its intermediates is crucial to ensure high purity for subsequent applications. A combination of techniques is often employed.
Purification Methodologies
| Purification Method | Description | Application Stage |
| Liquid-Liquid Extraction | Used during the work-up of each synthetic step to remove water-soluble impurities and reagents. | Steps 1, 2, and 3 |
| Column Chromatography | Typically performed on silica gel to separate the desired product from unreacted starting materials and byproducts. A gradient of solvents, such as hexane and ethyl acetate, is commonly used. | Step 2 (Purification of Boc-Propargyl-PEG3-amine) |
| Distillation | Can be used for the purification of the final product, although careful control of temperature and pressure is required due to the relatively low boiling point and potential for degradation. | Final Product |
| Solid-Phase Extraction (SPE) | A rapid and efficient method for purifying propargylamines. Ion-exchange cartridges can be particularly effective for isolating the basic amine product from neutral or acidic impurities. | Final Product |
Purification Workflow Diagram
Caption: Common purification strategies for this compound.
Application in PROTAC Development
This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound typically involves two key reactions:
-
Amide Bond Formation: The amine group of this compound is reacted with an activated carboxylic acid on either the target-binding ligand or the E3 ligase-binding ligand.
-
Click Chemistry: The propargyl group is then reacted with an azide-functionalized version of the other binding ligand via a copper-catalyzed click reaction.
The resulting PROTAC then facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the degradation of the target protein.
PROTAC Signaling Pathway Diagram
Caption: Synthesis and mechanism of action of a PROTAC utilizing this compound.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. The synthetic and purification methods outlined in this guide provide a framework for obtaining high-purity material for a range of applications. The ability to readily conjugate this linker to different molecules through robust and efficient chemical reactions underscores its importance in the construction of sophisticated molecular architectures for targeted therapies and biological investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 4. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
Propargyl-PEG3-amine as a Bifunctional Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Heterobifunctional Linker
Propargyl-PEG3-amine is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1][][3] Its unique architecture, featuring a terminal propargyl group and a primary amine, connected by a discrete three-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a wide array of molecules. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of a stable triazole linkage with azide-modified molecules.[4][5] Concurrently, the primary amine group provides a reactive site for conjugation to molecules bearing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyls.
The integrated PEG3 spacer is not merely a passive connector; it imparts favorable physicochemical properties to the resulting conjugates. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules, a critical attribute for many drug candidates. Furthermore, the defined length of the PEG3 spacer provides precise spatial control between the conjugated entities, which is crucial in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound as a bifunctional linker.
Physicochemical and Functional Properties
A summary of the key properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation strategies.
| Property | Value | References |
| Chemical Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 932741-19-0 | |
| Appearance | Colorless Liquid | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated | |
| Amine Reactivity | Carboxylic acids, NHS esters, aldehydes, ketones | |
| Alkyne Reactivity | Azides (via CuAAC) |
Core Applications of this compound
The dual reactivity of this compound makes it a valuable tool in a variety of advanced applications, including the construction of Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The amine end of the linker can be acylated with the drug, and the propargyl end can be "clicked" to an azide-modified antibody. The PEG3 spacer helps to improve the solubility of the ADC, particularly when dealing with hydrophobic drug molecules, and can contribute to improved pharmacokinetics.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein binder and the E3 ligase ligand. This compound provides a defined-length linker that can be readily incorporated into PROTAC synthesis. For instance, the amine can be coupled to the E3 ligase ligand, and the propargyl group can be reacted with an azide-functionalized ligand for the protein of interest.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Amide Bond Formation with an NHS Ester-Activated Molecule
This protocol describes the conjugation of the amine group of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in the anhydrous solvent (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (prepared as in 4.1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.
-
-
Catalyst Preparation:
-
In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
In another tube, prepare a solution of CuSO₄ (e.g., 50 mM in water) and the copper ligand (e.g., 250 mM THPTA in water).
-
-
Click Reaction:
-
To the solution of the reactants, add the CuSO₄/ligand solution to a final concentration of 1-5 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate chromatographic method to remove the copper catalyst and unreacted starting materials.
-
-
Characterization:
-
Verify the structure and purity of the final product using mass spectrometry and NMR.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical workflows and mechanisms where this compound plays a central role.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for PROTAC synthesis.
Caption: Mechanism of action of a PROTAC.
Conclusion
This compound stands out as a highly effective and versatile bifunctional linker for advanced applications in drug development and chemical biology. Its well-defined structure, combining two distinct reactive functionalities with the beneficial properties of a PEG spacer, enables the precise construction of complex biomolecules. While specific quantitative data on reaction efficiencies and the impact on conjugate properties can be system-dependent, the general protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in their work. The continued exploration of such linkers will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
A Technical Guide to Click Chemistry: Featuring Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and the Role of Propargyl-PEG3-amine
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone, enabling the rapid and reliable formation of a stable triazole linkage between an alkyne and an azide.[1][2] This reaction's high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions have revolutionized bioconjugation and drug discovery.[1]
At the heart of many click chemistry applications is the versatile bifunctional linker, This compound . This molecule incorporates a terminal alkyne group (the propargyl group) for participation in the CuAAC reaction and a primary amine group for conjugation to various molecules, such as proteins, peptides, or drug payloads.[3] The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes this compound an invaluable tool in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The CuAAC reaction is the most widely used click chemistry reaction. It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.
Reaction Mechanism
The catalytic cycle of the CuAAC reaction is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycloalkene, which subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.
Quantitative Data in CuAAC Reactions
The efficiency and yield of CuAAC reactions are influenced by several factors, including the choice of copper source, ligand, solvent, and the nature of the reacting molecules. While specific quantitative data for this compound is not extensively tabulated in the literature, the following tables provide representative data for similar propargyl-PEG compounds, which can serve as a valuable reference for reaction optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H17NO3 | |
| Molecular Weight | 187.2 g/mol | |
| Purity | >98% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Table 2: Representative CuAAC Reaction Conditions and Yields for Propargyl-PEG Analogs
| Alkyne Substrate | Azide Substrate | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl-PEG7-acid | Azido-functionalized biomolecule | CuSO4 (1-5) | TBTA (1-5) | PBS/DMSO | 1-4 | >90 | |
| Propargyl Amine | Benzyl Azide | CuI (not specified) | None | Not specified | Not specified | High | |
| Alkyne-derivatized α-amino acid | Azide-derivatized α-amino acid | CuSO4 (not specified) | TBTA (not specified) | Not specified | 18 | 78 |
Note: Reaction conditions and yields can vary significantly based on the specific substrates and should be optimized for each application.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to a biomolecule modified with this compound.
Materials:
-
This compound functionalized biomolecule
-
Azide-containing molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional copper ligand)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvents (e.g., DMSO, DMF for dissolving reagents)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., DMSO/water).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the this compound functionalized biomolecule in the reaction buffer.
-
Add the azide-containing molecule to the reaction mixture. A molar excess of the azide (e.g., 3-10 equivalents) is often used.
-
If using a ligand, add the ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by appropriate analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines the steps for creating an ADC by first functionalizing an antibody with an NHS-activated Propargyl-PEG3 linker followed by a click reaction with an azide-containing drug.
References
The Cornerstone of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount. Propargyl-PEG3-amine has emerged as a cornerstone reagent, offering a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This technical guide delves into the fundamental principles of using this compound, providing a comprehensive overview of its structure, reactivity, and applications, supplemented with experimental considerations and workflow visualizations.
Core Principles of this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups, allowing for the sequential and controlled conjugation of two different molecules.[1] Its structure consists of three key components: a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a primary amine group.[2][3] This unique architecture underpins its utility in bioconjugation.
-
The Propargyl Group: This terminal alkyne (-C≡CH) is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is highly efficient, specific, and forms a stable triazole linkage with an azide-modified molecule. It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst.
-
The Primary Amine Group: The terminal amine (-NH2) provides a nucleophilic site for reaction with various electrophilic groups. It readily forms stable amide bonds with carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters), isocyanates, and can react with aldehydes and ketones to form Schiff bases that can be subsequently reduced to stable amine linkages.
-
The PEG3 Spacer: The polyethylene glycol spacer, composed of three ethylene glycol units, imparts several desirable properties to the resulting bioconjugate. It enhances hydrophilicity and aqueous solubility, which is particularly beneficial when working with hydrophobic molecules. The defined length of the PEG3 spacer provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecules.
Chemical Properties Summary
| Property | Value | References |
| Molecular Formula | C9H17NO3 | |
| Molecular Weight | 187.24 g/mol | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C for long-term storage |
Key Reactions in Bioconjugation
The dual functionality of this compound allows for a two-step conjugation strategy, which is fundamental to its application in building complex biomolecular architectures.
Step 1: Amine-Reactive Conjugation
The primary amine of this compound is typically reacted first. A common application is the modification of proteins through their surface-exposed lysine residues, which contain a primary amine in their side chains. The carboxylic acid groups on a molecule can be activated, for example with EDC and NHS, to form an NHS ester which then readily reacts with the amine of this compound.
Step 2: Alkyne-Reactive "Click" Chemistry
Once the this compound linker is attached to the first molecule, the terminal alkyne is available for reaction with an azide-functionalized second molecule. The CuAAC reaction is a highly reliable method for this second conjugation step.
The workflow for a typical two-step bioconjugation is visualized below:
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of novel therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the drug to cancer cells, and the PEG3 spacer helps to improve the ADC's solubility and pharmacokinetic profile.
PROteolysis TArgeting Chimeras (PROTACs)
This compound is also employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. The PEG3 linker connects the target-binding ligand to the E3 ligase-binding ligand, and its flexibility and hydrophilicity can be critical for optimal PROTAC activity.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. Below are generalized protocols for key reactions. Researchers should optimize these conditions for their specific molecules.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating a propargyl-modified molecule to an azide-modified molecule.
Materials:
-
Propargyl-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 eq)
-
Solvent (e.g., PBS, t-BuOH/H₂O, DMSO)
Procedure:
-
Dissolve the propargyl- and azide-functionalized molecules in the chosen solvent.
-
In a separate tube, prepare a fresh solution of CuSO₄ in water.
-
In another tube, prepare a fresh solution of sodium ascorbate in water.
-
To the solution of the molecules, add the CuSO₄ solution and the THPTA/TBTA ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the final conjugate using a suitable chromatography technique (e.g., SEC, RPC).
Protocol 2: Labeling of a Protein with this compound via NHS Ester Chemistry
This protocol describes the introduction of a terminal alkyne onto a protein.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Activate the carboxylic acid (if the goal is to conjugate to a carboxylated molecule first) by reacting it with EDC and NHS/Sulfo-NHS in an appropriate buffer for 15-30 minutes at room temperature to form the NHS ester.
-
Alternatively, if modifying a protein with an available NHS-ester reactive site, add the this compound solution directly to the protein solution at a desired molar excess.
-
If starting from a carboxylated protein, add the activated Propargyl-PEG3-NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Remove excess unreacted linker and byproducts by dialysis or size-exclusion chromatography.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG3 spacer, enables the efficient and controlled synthesis of complex bioconjugates with enhanced properties. A thorough understanding of its chemical reactivity and the principles of the conjugation strategies outlined in this guide will empower researchers to leverage this valuable reagent in the development of next-generation therapeutics and research tools. Several proteins have been successfully modified using this compound, demonstrating its broad applicability in crosslinking different biomolecules.
References
Propargyl-PEG3-amine: An In-depth Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific target protein.[1]
A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
Propargyl-PEG3-amine: A Versatile Linker for PROTAC Synthesis
This compound is a popular and versatile linker used in the development of PROTACs. It is a polyethylene glycol (PEG)-based linker characterized by a terminal propargyl group (an alkyne) and a primary amine. This bifunctional structure makes it an ideal building block for the modular synthesis of PROTACs.
The amine group provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester on the ligand. The propargyl group enables highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the second ligand.[2] This modular approach allows for the rapid assembly of PROTAC libraries with varying ligands and linker lengths to optimize degradation activity.
The PEG3 portion of the linker, consisting of three ethylene glycol units, imparts hydrophilicity to the PROTAC molecule. This is often advantageous as it can improve the solubility and cell permeability of the final PROTAC, which are common challenges in the development of these relatively large molecules.[3]
Quantitative Data on PROTACs with PEG Linkers
The length and composition of the linker are critical for optimal PROTAC performance. The following table summarizes representative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) with varying PEG linker lengths. While not exclusively for this compound, this data provides valuable insights into the impact of linker length on degradation efficiency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PS-RC-2 | Flexible PEG Linker | ~10 | >90 | Mino | [4] |
| PS-RC-3 | Flexible PEG Linker | ~100 | ~80 | Mino | |
| PS-RC-4 | Flexible PEG Linker | >1000 | <20 | Mino |
Table 1: Degradation Efficiency of BTK PROTACs with Flexible PEG Linkers. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC. The first step involves the amide coupling of a POI-binding ligand (containing a carboxylic acid) to this compound. The second step is the CuAAC "click" reaction to attach an azide-modified E3 ligase ligand.
Materials:
-
POI-binding ligand with a carboxylic acid functional group
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvents for reaction and purification (e.g., DMSO, water, acetonitrile)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Step 1: Amide Coupling of POI Ligand to this compound
-
Dissolve the POI-binding ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne-functionalized POI ligand by flash column chromatography.
-
Characterize the purified product by LC-MS and NMR.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a mixture of t-butanol and water (1:1).
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water). If using, also prepare a stock solution of THPTA.
-
Add the CuSO4 solution to the reaction mixture to a final concentration of 0.1 eq. If using a ligand, pre-mix the CuSO4 and THPTA before adding to the reaction.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 eq.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Signaling Pathway: BTK Degradation
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies. PROTACs have been successfully developed to target BTK for degradation.
Caption: Simplified BTK signaling pathway and intervention by a BTK-targeting PROTAC.
Experimental Workflow: PROTAC Synthesis and Evaluation
The development of a PROTAC involves a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Logical Relationship: PROTAC Mechanism of Action
The mechanism of action of a PROTAC is a cyclical process leading to the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG3-amine: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a flexible tri-polyethylene glycol (PEG3) spacer, allows for covalent attachment to a variety of molecules and surfaces. The propargyl group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of stable triazole linkages. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, along with detailed experimental protocols for its common applications.
Safety and Handling Precautions
This compound is a chemical substance that requires careful handling to minimize risks to personnel and the environment. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]
Signal Word: Warning
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If aerosols are generated, use a NIOSH-approved respirator. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Storage and Stability
| Parameter | Condition |
| Storage Temperature | Store at -20°C. |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Protect from light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols and Applications
This compound is a versatile linker used in various applications, most notably in bioconjugation via CuAAC (Click Chemistry) and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
General Workflow for Safe Handling and Use
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the bioconjugation of an azide-containing molecule to this compound. This procedure should be optimized for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand
-
Degassed, amine-free buffer (e.g., phosphate buffer, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in an appropriate buffer or solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.
-
Add this compound stock solution to achieve a 1.5 to 5-fold molar excess over the azide-containing molecule.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 to 5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
Protect the reaction from light, especially if using fluorescently labeled molecules.
-
-
Purification:
-
Upon completion, the conjugated product can be purified from excess reagents.
-
For proteins and other macromolecules, size-exclusion chromatography (desalting column) or dialysis are effective methods.
-
For small molecules, purification may be achieved by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, or HPLC.
-
Application in PROTAC Synthesis
This compound serves as a versatile linker in the synthesis of PROTACs. The amine functionality can be acylated with a carboxylic acid-derivatized E3 ligase ligand, followed by a CuAAC reaction between the propargyl group and an azide-functionalized ligand for the protein of interest (or vice-versa). The PEG3 spacer provides optimal length and solubility to facilitate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.
The experimental workflow for PROTAC synthesis using this compound typically involves a multi-step process of amide bond formation and click chemistry, requiring careful purification and characterization at each step.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and chemical biology. Adherence to the safety precautions outlined in this guide is essential for its safe handling and use. The provided experimental protocols offer a starting point for the application of this linker in bioconjugation and PROTAC synthesis, though optimization for specific applications is recommended. Proper use and handling will ensure both the safety of laboratory personnel and the integrity of the experimental results.
References
Methodological & Application
Propargyl-PEG3-Amine for Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Propargyl-PEG3-amine for the targeted labeling of proteins. This bifunctional linker is a powerful tool in bioconjugation, enabling a two-step labeling strategy that combines amine-reactive chemistry with the specificity of "click chemistry." The protocols and data presented herein offer a framework for the successful implementation of this technique in various research and development applications, including proteomics, drug targeting, and the development of diagnostic agents.
This compound possesses a primary amine for conjugation to accessible carboxylic acids or, more commonly, activated esters on a protein of interest, and a terminal alkyne group that serves as a handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Experimental Protocols
The following protocols outline a general two-step procedure for protein labeling using this compound. The first protocol details the activation of the protein's carboxyl groups and subsequent reaction with this compound. The second protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified protein. Note: These are starting-point protocols and may require optimization for specific proteins and applications.
Protocol 1: Protein Labeling with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein through the formation of a stable amide bond with a protein's carboxylic acid residues (e.g., aspartic and glutamic acid) after their activation with EDC and NHS.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Activation Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided.
-
-
Activation of Carboxylic Acids:
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add a 5 to 20-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Reaction Buffer.
-
Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 50:1 (this compound:protein) is a common starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Propargyl-Modified Protein:
-
Remove unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The degree of labeling can be determined using mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol details the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to the propargyl-modified protein.
Materials:
-
Propargyl-modified protein from Protocol 1
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction Buffer: PBS or Tris-buffered saline (TBS)
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in water or DMSO.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified protein with a 5 to 20-fold molar excess of the azide-containing molecule.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 5 parts THPTA. Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA mixture to the protein-azide solution to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove excess reagents by desalting or dialysis.
-
The final labeled protein conjugate is now ready for downstream applications.
-
Quantitative Data
The efficiency of the labeling process is dependent on several factors. The following tables provide general guidelines for key quantitative parameters. Optimal conditions should be determined empirically for each specific protein and labeling reagent.
Table 1: Parameters for NHS Ester-Mediated Amine Labeling
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally result in more efficient labeling.[1] |
| Molar Ratio (Label:Protein) | 10:1 to 20:1 | A common starting point is a 15:1 molar ratio. This should be optimized for each protein.[1] |
| Reaction Buffer pH | 7.0 - 9.0 | The optimal pH for NHS-ester reactions is typically between 8.0 and 9.0. |
| Reaction Time | 30 - 60 minutes | Can be extended to 2 hours, but longer times may increase hydrolysis of the NHS ester. |
| Reaction Temperature | Room Temperature | Lower temperatures can be used to slow the reaction. |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess reactive dye.[1] |
Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Azide:Alkyne) | 5:1 to 20:1 | A molar excess of the smaller molecule is used to drive the reaction to completion. |
| Copper(I) Source | CuSO₄ with a reducing agent | Sodium ascorbate is a common reducing agent to generate Cu(I) in situ. |
| Copper Concentration | 0.1 - 1 mM | Higher concentrations can lead to protein precipitation. |
| Ligand | THPTA or TBTA | Ligands stabilize the Cu(I) oxidation state and protect the protein from damage. |
| Reducing Agent | 1 - 5 mM Sodium Ascorbate | Should be freshly prepared. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by analytical techniques like SDS-PAGE. |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
Visualizations
The following diagrams illustrate the chemical principles and workflows described in this document.
Caption: Workflow for two-step protein labeling.
References
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using Propargyl-PEG3-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. This guide provides a detailed, step-by-step protocol for the synthesis of an ADC using Propargyl-PEG3-amine, a non-cleavable linker that leverages the power and specificity of "click chemistry" for conjugation.
The this compound linker offers several advantages. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile. The terminal propargyl group allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This enables the precise and stable attachment of the drug-linker construct to an azide-modified antibody, resulting in a homogenous and well-defined ADC.
This document will guide researchers through a three-stage process:
-
Drug-Linker Conjugation: Covalently attaching a carboxylic acid-containing cytotoxic drug to the this compound linker.
-
Antibody-Drug Conjugate (ADC) Formation: Modifying the antibody to introduce azide groups and subsequently conjugating the drug-linker construct via CuAAC.
-
Purification and Characterization: Purifying the resulting ADC and determining the drug-to-antibody ratio (DAR), a critical quality attribute.
Experimental Workflow
The overall process for the synthesis of an ADC using this compound is depicted in the workflow diagram below.
Caption: Experimental workflow for ADC synthesis.
Experimental Protocols
Stage 1: Drug-Linker Conjugation via Amide Coupling
This protocol describes the conjugation of a drug containing a carboxylic acid to the primary amine of this compound using carbodiimide chemistry.
Materials:
-
Drug with a carboxylic acid functional group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of the drug, add the EDC and NHS solutions.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
-
Coupling Reaction:
-
Add the this compound solution to the activated drug solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as silica gel column chromatography, to isolate the pure Drug-Propargyl-PEG3-Linker conjugate.
-
Stage 2: ADC Formation via Click Chemistry (CuAAC)
This stage involves two key steps: the modification of the antibody to introduce azide groups and the subsequent copper-catalyzed click reaction with the drug-linker construct.
Part 2a: Antibody Modification with Azide Groups
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Desalting column (e.g., spin column)
Procedure:
-
Buffer Exchange: If necessary, exchange the antibody into the reaction buffer using a desalting column.
-
Antibody-Azide Reaction:
-
Add a 5- to 10-fold molar excess of the Azide-PEG-NHS ester (dissolved in DMSO) to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
Determine the concentration of the resulting azide-modified antibody (Azide-mAb) using a protein concentration assay (e.g., BCA assay).
-
Part 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified mAb (Azide-mAb)
-
Drug-Propargyl-PEG3-Linker conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium ascorbate (prepare fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Dissolve the Drug-Propargyl-PEG3-Linker conjugate in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a reaction tube, combine the Azide-mAb with a 5- to 10-fold molar excess of the Drug-Propargyl-PEG3-Linker solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the mAb/drug-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Stage 3: ADC Purification and Characterization
Part 3a: ADC Purification
Materials:
-
Crude ADC reaction mixture
-
Size-Exclusion Chromatography (SEC) system
-
SEC column suitable for antibody purification
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the SEC column.
-
Elution: Elute the ADC with the elution buffer at the recommended flow rate for the column. The ADC will typically elute as the first major peak, separating it from the smaller, unreacted drug-linker and other reaction components.[2][3]
-
Fraction Collection: Collect the fractions corresponding to the ADC monomer peak.
-
Concentration: Pool the relevant fractions and concentrate the purified ADC using an appropriate method, such as centrifugal filtration.
Part 3b: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The addition of the drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[4][5]
Materials:
-
Purified ADC
-
HIC HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DARs (DAR 2, DAR 4, etc., for cysteine-linked ADCs).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of species * DAR of species)] / (Total Peak Area)
-
Data Presentation
The following table presents hypothetical data from a typical HIC analysis of an ADC synthesized using the described protocol.
| Peak ID | Retention Time (min) | Peak Area (%) | Drug-to-Antibody Ratio (DAR) | Weighted Peak Area |
| Unconjugated mAb | 10.2 | 15.0 | 0 | 0 |
| DAR 2 | 12.5 | 45.0 | 2 | 90.0 |
| DAR 4 | 14.8 | 30.0 | 4 | 120.0 |
| DAR 6 | 16.5 | 10.0 | 6 | 60.0 |
| Total | 100.0 | 270.0 | ||
| Average DAR | 2.7 |
Note: The calculated Average DAR is 270.0 / 100.0 = 2.7
Logical Relationships in ADC Synthesis
The synthesis of a functional ADC relies on the successful completion of a series of dependent steps. The logical flow ensures that each component is properly prepared before moving to the next stage of conjugation and analysis.
Caption: Logical flow of ADC synthesis.
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the synthesis, purification, and characterization of an antibody-drug conjugate using a this compound linker. The use of click chemistry offers a robust and efficient method for producing homogenous ADCs with a controlled drug-to-antibody ratio. Accurate determination of the DAR through techniques like HIC is essential for ensuring the quality, consistency, and therapeutic potential of the final ADC product. Researchers following these detailed steps will be well-equipped to develop novel ADCs for a range of therapeutic applications.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. Propargyl-PEG3-amine is a versatile bifunctional linker that features a terminal alkyne for CuAAC reactions and a primary amine for further conjugation, often through amide bond formation. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linkage.
These characteristics make this compound a valuable reagent in the development of advanced bioconjugates, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome system. The modular nature of CuAAC is highly advantageous for the rapid synthesis and optimization of PROTAC libraries.[1][2][3]
Data Presentation: Typical CuAAC Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving PEG linkers. These values can serve as a starting point for the optimization of specific reactions with this compound.
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-functionalized molecule, this compound | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, Cu(II) acetate | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. |
| Copper Concentration | 50 µM - 1 mM | Lower concentrations are preferred for bioconjugation to minimize cellular toxicity. |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution should be prepared. |
| Ligand | THPTA, TBTA | Ligands stabilize the Cu(I) catalyst, prevent oxidation, and increase the reaction rate. THPTA is water-soluble and ideal for bioconjugations.[4] |
| Ligand to Copper Ratio | 2:1 to 5:1 | A higher ratio can protect sensitive biomolecules from oxidation. |
| Solvent | DMSO, t-BuOH/H₂O, PBS (pH 7.4) | The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred. |
| Temperature | Room Temperature to 37°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 30 minutes to 24 hours | Reaction completion depends on reactant concentrations, temperature, and catalyst system. Can be monitored by LC-MS or HPLC.[5] |
| Yield | >80% | CuAAC reactions are known for their high efficiency and can often achieve near-quantitative yields. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvents (e.g., DMSO, deionized water, or phosphate-buffered saline (PBS))
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water or DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible degassed solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh just before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the azide-containing molecule stock solution and the this compound stock solution to achieve the desired final concentrations (e.g., 1 mM final concentration of each).
-
Add the appropriate volume of reaction buffer (e.g., PBS) or solvent.
-
Prepare a premixed solution of the copper catalyst by adding 10 µL of 100 mM CuSO₄ to 20 µL of 200 mM THPTA (this will give final concentrations of 1 mM Cu and 4 mM THPTA in the reaction). Vortex the mixture gently.
-
Add the premixed copper/ligand solution to the reaction tube containing the azide and alkyne.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (for a final concentration of 20 mM).
-
Gently mix the reaction by vortexing or inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biological molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). The reaction can be placed on a rotator for gentle mixing.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Proceed with purification using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove the catalyst and unreacted reagents.
-
Mandatory Visualizations
Experimental Workflow for CuAAC with this compound
Caption: General experimental workflow for CuAAC.
PROTAC-Mediated Protein Degradation Pathway
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism by which a PROTAC, synthesized using a this compound containing linker, induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a heterobifunctional linker molecule increasingly utilized in the surface modification of nanoparticles for biomedical applications. Its structure comprises three key components: a terminal propargyl group, a tri-polyethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups allows for a versatile, two-step modification of nanoparticle surfaces.
The primary amine group facilitates the initial conjugation to nanoparticles with surface-exposed carboxyl groups or activated esters, forming a stable amide bond. The PEG3 spacer imparts hydrophilicity to the nanoparticle surface, which can enhance colloidal stability, reduce non-specific protein adsorption (biofouling), and prolong circulation times in vivo. The terminal propargyl group serves as a reactive handle for subsequent bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide range of azide-modified molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads, with high efficiency and specificity.
These application notes provide detailed protocols for the surface modification of various nanoparticle platforms—including gold, iron oxide, and polymeric nanoparticles—using this compound and subsequent click chemistry functionalization.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
The successful surface modification of nanoparticles with this compound and subsequent conjugation via click chemistry can be monitored by assessing changes in their physicochemical properties. The following tables provide expected trends and example data for dynamic light scattering (DLS) and zeta potential measurements, which are critical for evaluating nanoparticle size, aggregation state, and surface charge.
Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)
| Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | 20.5 ± 1.2 | 0.21 | -35.2 ± 2.5 |
| AuNPs-Propargyl-PEG3-amine | 28.3 ± 1.5 | 0.25 | -10.8 ± 1.9 |
| AuNPs-PEG3-Triazole-Ligand (post-Click Chemistry) | 35.1 ± 2.1 | 0.28 | -8.5 ± 2.2 |
Table 2: Characterization of this compound Functionalized Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
| Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxyl-SPIONs | 105.2 ± 3.8 | 0.18 | -42.7 ± 3.1 |
| SPIONs-Propargyl-PEG3-amine | 115.8 ± 4.2 | 0.20 | -15.3 ± 2.8 |
| SPIONs-PEG3-Triazole-Fluorophore (post-Click Chemistry) | 122.5 ± 4.5 | 0.22 | -12.1 ± 2.5 |
Table 3: Characterization of this compound Functionalized Polymeric Nanoparticles (PLGA)
| Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxyl-PLGA Nanoparticles | 150.7 ± 5.1 | 0.15 | -28.4 ± 2.9 |
| PLGA-Propargyl-PEG3-amine | 162.3 ± 5.5 | 0.17 | -9.1 ± 2.3 |
| PLGA-PEG3-Triazole-Peptide (post-Click Chemistry) | 175.9 ± 6.0 | 0.19 | -7.2 ± 2.1 |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., AuNPs, SPIONs, PLGA NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 7.4 or 1 M glycine)
-
Centrifuge and appropriate centrifuge tubes
-
Deionized water
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 100-fold molar excess of the amine linker relative to the estimated surface carboxyl groups is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Washing:
-
Add the quenching solution and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle type and size).
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.
-
-
Final Resuspension and Characterization:
-
Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage and further use.
-
Characterize the modified nanoparticles using DLS and zeta potential measurements to confirm successful surface modification.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Modified Nanoparticles
This protocol details the "click" reaction between the propargyl-functionalized nanoparticles and an azide-containing molecule.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., targeting peptide, fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Reactant Preparation:
-
Disperse the this compound functionalized nanoparticles in the reaction buffer.
-
Dissolve the azide-functionalized molecule in the same buffer. A 5 to 10-fold molar excess relative to the estimated surface propargyl groups is recommended.
-
-
Catalyst Premix Preparation:
-
In a separate tube, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in deionized water.
-
-
Reaction Setup:
-
If the azide-molecule is sensitive to oxidation, deoxygenate the nanoparticle suspension and the azide-molecule solution by bubbling with nitrogen or argon gas for 15-20 minutes.
-
Add the azide-functionalized molecule to the nanoparticle suspension.
-
Add the copper/THPTA premix to the reaction mixture (final copper concentration is typically 50-100 µM).
-
-
Initiation of Click Reaction:
-
Prepare a fresh solution of sodium ascorbate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.
-
-
Reaction and Purification:
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purify the nanoparticles by centrifugation or size exclusion chromatography to remove the catalyst, excess azide-molecule, and other reagents.
-
Wash the nanoparticles with the reaction buffer three times.
-
-
Final Product:
-
Resuspend the final clicked nanoparticles in a suitable buffer for storage and downstream applications.
-
Characterize the final product using DLS, zeta potential, and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent azide was used) to confirm successful conjugation.
-
Signaling Pathways and Logical Relationships
The surface modification of nanoparticles with this compound and subsequent functionalization is a key strategy in the development of targeted drug delivery systems. The logical relationship for achieving cell-specific targeting is outlined below.
Application Notes: Propargyl-PEG3-amine for Targeted Drug Delivery Systems
Application Note: A Detailed Protocol for the Conjugation of Propargyl-PEG3-amine to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3] This linker contains a primary amine for conjugation to carboxylic acids and a terminal alkyne group for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This document provides a detailed protocol for the covalent conjugation of this compound to molecules or surfaces bearing carboxylic acid groups using the common carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method results in the formation of a stable amide bond.
Principle of the Reaction
The conjugation process is a two-step reaction. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. In the second step, the primary amine of this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.
Experimental Workflow Overview
Caption: Experimental workflow for conjugating this compound to carboxylic acids.
Materials and Reagents
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, nanoparticle, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, reverse-phase HPLC)
-
Analytical instruments (e.g., LC-MS, TLC)
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific carboxylic acid-containing molecule.
1. Reagent Preparation:
-
Carboxylic Acid-Containing Molecule: Dissolve the molecule in Activation Buffer at a desired concentration. If the molecule is not soluble in aqueous buffer, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.
-
This compound: Dissolve this compound in Coupling Buffer to prepare a stock solution (e.g., 10-50 mM).
-
EDC/NHS Solution: Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF/DMSO immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
2. Activation of Carboxylic Acid:
-
In a reaction vessel, add the carboxylic acid-containing molecule solution.
-
Add the freshly prepared EDC and NHS solution to the carboxylic acid solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation Reaction:
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at a slightly alkaline pH.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary and should be determined empirically.
4. Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The purification method will depend on the properties of the resulting conjugate.
-
For proteins and large molecules: Dialysis or size-exclusion chromatography can be used to remove excess reagents and byproducts.
-
For small molecules: Reverse-phase HPLC is often suitable for purification.
6. Characterization of the Conjugate:
-
The success of the conjugation can be confirmed by various analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the final conjugate.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
Quantitative Data Summary
The following table provides typical molar ratios and concentrations for the conjugation reaction. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| Carboxylic Acid : this compound | 1 : 1 to 1 : 10 | An excess of the amine can drive the reaction to completion, especially for surface conjugation. |
| Carboxylic Acid : EDC | 1 : 1.5 to 1 : 5 | A slight excess of EDC is typically used. |
| Carboxylic Acid : NHS | 1 : 1.5 to 1 : 5 | A slight excess of NHS is generally recommended. |
| Concentrations | ||
| Carboxylic Acid | 1-10 mg/mL | Dependent on the solubility and nature of the molecule. |
| EDC | 2-10 mM | Final concentration in the activation step. |
| NHS/Sulfo-NHS | 5-20 mM | Final concentration in the activation step. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Coupling pH | 7.2 - 7.5 | Optimal for amide bond formation. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 - 4 hours (or overnight at 4°C) | At room temperature. |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation during the conjugation process.
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC due to hydrolysis. | Use fresh, high-quality EDC and prepare solutions immediately before use. |
| Incorrect pH for activation or coupling. | Verify the pH of the buffers and adjust as necessary. | |
| Competing nucleophiles in the buffer (e.g., Tris). | Use non-amine containing buffers for the reaction. | |
| Insufficient molar excess of reagents. | Increase the molar ratio of this compound, EDC, and NHS. | |
| Precipitation of Reactants | Poor solubility of the carboxylic acid-containing molecule. | Add a small amount of a water-miscible organic solvent (e.g., DMF, DMSO). |
| High concentration of reactants. | Decrease the concentration of the reactants. |
Conclusion
The conjugation of this compound to carboxylic acids using EDC/NHS chemistry is a robust and versatile method for introducing a terminal alkyne functionality onto a variety of molecules and surfaces. This allows for subsequent "click chemistry" reactions, making it a valuable tool in drug development, proteomics, and materials science. The provided protocol offers a detailed starting point for researchers, and with careful optimization, high conjugation efficiencies can be achieved.
References
Propargyl-PEG3-amine: A Key Linker in the Advancement of Proteolysis-Targeting Chimeras (PROTACs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][][3][4][5] Propargyl-PEG3-amine is a widely utilized polyethylene glycol (PEG)-based linker in PROTAC development, offering a versatile platform for synthesizing these complex molecules.
This compound features a terminal propargyl group (an alkyne) and a terminal amine group, connected by a three-unit PEG chain. The alkyne group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the modular and efficient assembly of PROTACs. The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties.
Mechanism of Action of PROTACs Utilizing this compound
A PROTAC synthesized using a this compound linker operates by inducing the proximity of the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The choice of linker is a critical determinant of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). While specific comparative data for this compound across a wide range of targets is not extensively consolidated in the literature, the following table summarizes representative data for different linker types to illustrate the impact of linker composition and length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG | 12 | 5 | >90 |
| BRD4 | CRBN | Alkyl | 12 | 20 | ~80 |
| BTK | CRBN | PEG | 15 | 10 | >95 |
| BTK | VHL | PEG | 15 | 50 | ~90 |
| ERα | VHL | PEG | 16 | Potent | High |
| ERα | VHL | PEG | 8 | Less Potent | Moderate |
Note: This table presents illustrative data synthesized from multiple sources to highlight general trends. Actual DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cellular context.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of a PROTAC where one ligand contains an azide functional group and the other is coupled to this compound.
Materials:
-
Azide-functionalized POI ligand
-
This compound
-
E3 ligase ligand with a reactive handle (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction vials and stirring apparatus
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkyne-functionalized E3 ligase ligand-linker conjugate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized E3 ligase ligand-linker conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water (1:1).
-
In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using TBTA, pre-mix it with CuSO4 before adding the sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an organic solvent.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combining a reactive amine for initial ligand conjugation and a propargyl group for efficient click chemistry, facilitates a modular and streamlined approach to PROTAC assembly. The inclusion of a PEG spacer can confer favorable physicochemical properties to the final PROTAC molecule, potentially enhancing its therapeutic efficacy. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this compound, which can be adapted and optimized for specific target proteins and E3 ligases in the pursuit of novel protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Blueprint for Click Chemistry: Protocols and Applications of Propargyl-PEG3-amine
For Immediate Release
San Diego, CA – November 26, 2025 – In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable molecular linkages. This application note provides detailed protocols and quantitative data for the use of Propargyl-PEG3-amine, a versatile linker molecule, in CuAAC reactions. Tailored for researchers, scientists, and drug development professionals, this document outlines the experimental setup for achieving high-yielding and specific conjugations.
This compound is a bifunctional molecule featuring a terminal alkyne group for click chemistry and a primary amine for further functionalization. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.
Principle of the Reaction
The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often employed.[3][4]
The primary amine group on this compound can be reacted with various electrophiles, such as carboxylic acids or activated NHS esters, to attach it to a molecule of interest prior to the click reaction.
Reaction Scheme
Caption: General schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the reaction of this compound with a small organic azide in an organic or mixed aqueous/organic solvent system.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-butanol and water, or DMF, DMSO
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).
-
To the stirring solution of the reactants, add the sodium ascorbate solution (0.05-0.5 equivalents).
-
Add the CuSO₄·5H₂O solution (0.01-0.1 equivalents) to initiate the reaction. A color change may be observed.
-
Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 1,2,3-triazole.
Protocol 2: Bioconjugation to a Protein
This protocol outlines the labeling of a protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine (optional, to minimize oxidative damage)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Prepare stock solutions:
-
Azide-modified protein in PBS.
-
This compound in water or DMSO.
-
CuSO₄ (20 mM in water).
-
THPTA (100 mM in water).
-
Sodium ascorbate (100 mM in water, freshly prepared).
-
Aminoguanidine (100 mM in water, optional).
-
-
In a microcentrifuge tube, combine the azide-modified protein solution with the this compound.
-
Prepare a premix of CuSO₄ and THPTA (a typical ratio is 1:5 Cu:ligand) and let it stand for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the protein/alkyne solution to achieve a final copper concentration of 50-250 µM.
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
Experimental Workflow for Protein Bioconjugation
Caption: Step-by-step workflow for the bioconjugation of an azide-modified protein with this compound.
Quantitative Data
The efficiency of the CuAAC reaction can be influenced by the choice of catalyst, ligand, and solvent. The following tables summarize typical reaction conditions and expected outcomes.
Table 1: Reaction Conditions for Small Molecule Synthesis
| Propargyl Substrate | Azide Substrate | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O (2) | None | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 2-4 | >95 |
| Propargyl Amine | Benzyl Azide | CuI (not specified) | None | Not applicable | Not specified | Not specified | High |
| Phenylpropargyl ether | Benzyl Azide | Raney Ni | None | Not applicable | Not specified | Not specified | ~98 |
Note: Data for this compound with Benzyl Azide is representative of typical high-yielding click reactions. Specific yield may vary based on purification.
Table 2: Reagent Concentrations for Bioconjugation
| Component | Stock Concentration | Final Concentration |
| Azide-modified Biomolecule | Varies | 2 - 60 µM |
| This compound | 10-50 mM | 25 - 500 µM |
| CuSO₄ | 20 mM | 50 - 250 µM |
| THPTA | 50-100 mM | 250 - 1250 µM |
| Sodium Ascorbate | 100 mM (fresh) | 2.5 - 5 mM |
| Aminoguanidine (optional) | 100 mM | 5 mM |
Characterization of Products
The successful formation of the 1,2,3-triazole product can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the triazole ring results in a characteristic singlet in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm for the triazole proton.
-
Mass Spectrometry (MS): The molecular weight of the product can be accurately determined by techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, confirming the addition of the this compound and azide moieties.
-
For Bioconjugates: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of the protein after conjugation. The extent of labeling can be further quantified using techniques like UV-Vis spectroscopy (if a dye is conjugated) or mass spectrometry.
Signaling Pathways and Logical Relationships
The application of this compound in constructing complex biomolecules like PROTACs relies on a clear logical relationship between the constituent parts.
Logical Relationship in PROTAC Synthesis
Caption: Logical assembly of a PROTAC molecule using this compound as a core component of the linker.
Conclusion
This compound is a highly effective and versatile reagent for the implementation of click chemistry in both small molecule synthesis and complex bioconjugation. The protocols and data presented here provide a comprehensive guide for researchers to harness the power of CuAAC for their specific applications, from drug discovery to materials science. The reliability and efficiency of this methodology underscore its importance as a fundamental tool in modern chemical and biological sciences.
References
Application Notes and Protocols for Peptide and Oligonucleotide Modification using Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a versatile heterobifunctional linker widely employed in bioconjugation and drug development.[1] Its structure incorporates a terminal propargyl group, which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, and a primary amine for conjugation to various functional groups such as carboxylic acids and NHS esters.[1][2][3] The short, hydrophilic triethylene glycol (PEG3) spacer enhances solubility and flexibility of the resulting conjugates.[4]
These application notes provide detailed protocols for the modification of peptides and oligonucleotides using this compound, enabling researchers to generate well-defined bioconjugates for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and labeled probes for imaging and diagnostics.
Core Applications
The primary application of this compound in peptide and oligonucleotide modification revolves around the highly efficient and specific "click chemistry" reactions. This allows for the covalent ligation of the PEGylated linker to molecules containing a complementary azide functional group.
Key Applications Include:
-
PEGylation: Enhancing the solubility, stability, and pharmacokinetic properties of peptides and oligonucleotides.
-
Bioconjugation: Linking peptides or oligonucleotides to other molecules such as fluorophores, biotin, or drug payloads.
-
Surface Immobilization: Attaching peptides or oligonucleotides to surfaces for various analytical and biomedical applications.
-
Development of Complex Bioconjugates: Serving as a linker in the synthesis of more complex structures like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Data Presentation
The following tables summarize representative quantitative data for the modification of peptides and oligonucleotides using this compound via CuAAC. Please note that actual yields and purity may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for Peptide Modification via CuAAC
| Parameter | Value | Method of Analysis |
| Peptide Substrate | Azide-functionalized model peptide (e.g., Azido-Lys-peptide) | --- |
| This compound Conjugation Yield | > 90% | RP-HPLC |
| Purity of Conjugate (post-purification) | > 95% | RP-HPLC |
| Identity Confirmation | Expected mass observed | Mass Spectrometry (ESI-MS) |
Table 2: Representative Data for Oligonucleotide Modification via CuAAC
| Parameter | Value | Method of Analysis |
| Oligonucleotide Substrate | 5'-Azide-modified oligonucleotide | --- |
| This compound Conjugation Yield | 70-95% | Anion-Exchange HPLC, PAGE |
| Purity of Conjugate (post-purification) | > 90% | RP-HPLC, PAGE |
| Identity Confirmation | Expected mass observed | Mass Spectrometry (MALDI-TOF, ESI-MS) |
Experimental Protocols
Protocol 1: General Two-Step Modification of Peptides and Oligonucleotides
This protocol first involves the conjugation of this compound to a carboxylic acid on the target molecule, followed by a CuAAC reaction.
Step 1: Amide Coupling of this compound to a Carboxylic Acid
References
Troubleshooting & Optimization
Improving solubility of Propargyl-PEG3-amine in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Propargyl-PEG3-amine in aqueous buffers.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
-
Question: Why is my this compound not dissolving in my aqueous buffer, such as PBS?
-
Answer: While this compound is generally water-soluble, several factors can affect its dissolution in aqueous buffers.[1] The pH of the buffer is a critical factor. The terminal amine group has a pKa that influences its charge state. At a pH below the pKa, the amine group will be protonated (-NH3+), which can increase its solubility in water due to its increased polarity. Conversely, at a pH above the pKa, the amine will be in its neutral form (-NH2), which might be less soluble. Additionally, high concentrations of the PEG linker or the presence of other salts in the buffer can lead to "salting out," reducing solubility.
-
-
Question: I'm observing a cloudy solution or precipitate after adding this compound to my buffer. What should I do?
-
Answer: Cloudiness or precipitation indicates that the solubility limit has been exceeded or that the compound is aggregating.[2] Consider the following troubleshooting steps:
-
Lower the concentration: You may be attempting to dissolve the compound at a concentration above its solubility limit in the specific buffer and conditions.
-
Adjust the pH: Try adjusting the pH of your buffer. For amine-containing PEGs, slightly acidic conditions can sometimes improve solubility by protonating the amine. However, for subsequent reactions where a deprotonated amine is required, a pH of 7-9 is often recommended.[3] It is advisable to dissolve the compound in a slightly acidic buffer and then adjust the pH as needed for your experiment.
-
Use a co-solvent: For difficult-to-dissolve amounts, a recommended method is to first create a concentrated stock solution in an organic solvent like DMSO or DMF and then add this stock solution dropwise to your vigorously stirred aqueous buffer.[1]
-
Gentle heating: Mild heating can sometimes aid in the dissolution of PEGs.[2] However, be cautious with temperature-sensitive compounds.
-
-
-
Question: My PEGylated conjugate, synthesized using this compound, is precipitating out of solution. What is the cause?
-
Answer: The solubility of the final conjugate is influenced by the properties of the molecule attached to the this compound. If you have conjugated a hydrophobic molecule, it can significantly decrease the overall aqueous solubility of the conjugate. In such cases, optimizing the buffer conditions (pH, ionic strength) or using a co-solvent system becomes even more critical. Aggregation can also occur due to interactions between the conjugated molecules.
-
Frequently Asked Questions (FAQs)
-
What is the general solubility of this compound?
-
This compound is soluble in water, as well as in organic solvents like DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).
-
-
What is the recommended storage condition for this compound?
-
It is recommended to store this compound at -20°C for long-term stability.
-
-
How does the PEG chain length affect solubility?
-
The polyethylene glycol (PEG) component of the molecule generally enhances aqueous solubility. Longer PEG chains typically lead to greater hydrophilicity and can improve the solubility of conjugated molecules.
-
-
Can I use buffers containing primary amines, like Tris or glycine, with this compound?
-
If the intended use involves a reaction with the amine group of this compound (e.g., conjugation to a carboxyl group), you should avoid buffers containing primary amines as they will compete in the reaction. For simple dissolution where no reaction with the amine is intended, these buffers can be used, but pH should still be considered.
-
Data Presentation
Table 1: General Solubility and Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage | -20°C |
Experimental Protocols
Protocol 1: Direct Dissolution in Aqueous Buffer
This protocol is suitable for lower concentrations of this compound.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to the desired value. For general solubility, a slightly acidic to neutral pH can be a good starting point.
-
Weighing: Accurately weigh the required amount of this compound in a suitable container.
-
Dissolution: Add the prepared buffer to the this compound.
-
Mixing: Vortex or stir the solution until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can be applied if dissolution is slow.
-
pH Check: After dissolution, verify the final pH of the solution and adjust if necessary.
Protocol 2: Co-Solvent Method for Higher Concentrations or Difficult-to-Dissolve Conjugates
This method is recommended when direct dissolution is challenging.
-
Prepare Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.
-
Prepare Aqueous Buffer: In a separate container, place the desired volume of the aqueous buffer.
-
Combine: While vigorously stirring or vortexing the aqueous buffer, add the organic stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Final Concentration: Continue adding the stock solution until the desired final concentration is reached. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your downstream experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG3-amine
Welcome to the technical support center for optimizing Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using Propargyl-PEG3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
Encountering unexpected results in your CuAAC reaction can be a common challenge. This guide provides a structured approach to identifying and resolving frequent issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactivated Catalyst: The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1][2] | • Degas Solvents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas like argon or nitrogen.[3] • Use a Reducing Agent: Add a fresh solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[2][4] • Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glove box. |
| Copper Sequestration: Other functional groups in your substrate, such as thiols (e.g., in cysteine residues) or imidazoles (e.g., in histidine residues), can chelate the copper catalyst, making it unavailable for the reaction. | • Increase Catalyst/Ligand Concentration: A higher concentration of the copper/ligand complex can overcome sequestration by inhibitory groups. • Use Sacrificial Metals: Adding Zn(II) or Ni(II) can sometimes occupy the chelating sites, freeing up the copper catalyst. | |
| Poor Substrate Solubility: The PEGylated reactant or the azide partner may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | • Optimize Solvent System: Use a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility. For biomolecules, ensure the chosen organic solvent is compatible and used at a low percentage (e.g., up to 10%). | |
| Steric Hindrance: The length and conformation of the PEG linker or bulky substituents on the azide or alkyne can sterically hinder the reaction. | • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or gently heating it (e.g., to 40-50 °C) can help overcome steric barriers, provided the substrates are stable. | |
| Formation of Side Products (e.g., Glaser-Hay Coupling) | Oxidative Homocoupling: In the presence of oxygen, the terminal alkyne of this compound can undergo oxidative homocoupling, leading to dimer formation. | • Thoroughly Degas Reaction Mixture: Minimizing oxygen is critical to suppress this side reaction. • Maintain Low Temperature: Running the reaction at lower temperatures can also help reduce the rate of homocoupling. |
| Difficulty in Product Purification | Heterogeneity of PEGylated Products: The inherent nature of PEG linkers can sometimes lead to a mixture of products that are difficult to separate from starting materials and byproducts. | • Size Exclusion Chromatography (SEC): This is an effective method for separating molecules based on size, which is useful for removing smaller unreacted molecules. • Ion Exchange Chromatography (IEX): If the product has a different charge from the starting materials, IEX can be a powerful separation technique. • Dialysis/Ultrafiltration: These methods are suitable for removing small molecule impurities like excess catalyst and ligands. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding CuAAC reactions with this compound.
Q1: What is the optimal copper source for my CuAAC reaction?
For bioconjugation, a common and convenient approach is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts directly.
Q2: Why is a ligand necessary, and which one should I choose?
Ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing its oxidation to Cu(II), and accelerating the reaction rate. For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are excellent choices. They also help protect biomolecules from potential damage caused by reactive oxygen species.
Q3: What are the ideal solvent conditions for a CuAAC reaction with a PEG linker?
The choice of solvent depends on the solubility of your substrates. For many applications, especially in bioconjugation, the reaction is performed in aqueous buffers like phosphate, HEPES, or MOPS. If solubility is an issue, a co-solvent such as DMSO, DMF, or a mixture of t-BuOH/H₂O can be used. It is advisable to avoid Tris buffers as they can chelate copper and inhibit the reaction.
Q4: Can the length of the PEG linker affect the reaction?
Yes, while longer PEG chains can enhance the solubility of a molecule, they may also increase steric hindrance around the alkyne, potentially slowing down the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.
Q5: How can I monitor the progress of my reaction?
The progress of a CuAAC reaction can be monitored by various analytical techniques. For small molecules, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For larger biomolecules, High-Performance Liquid Chromatography (HPLC) or SDS-PAGE can be employed to track the formation of the conjugate.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a general starting point. Optimization of concentrations, ratios, and reaction time may be necessary for your specific substrates.
1. Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA, 50 mM in water).
-
Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water).
2. Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, combine the azide-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents).
-
Add the chosen buffer or solvent to reach the desired final concentration (e.g., ~0.1 M).
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used.
-
Add the premixed copper/ligand solution to the reaction mixture to achieve a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
3. Reaction and Monitoring:
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
4. Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the product using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.
Data Presentation
Optimizing Reaction Parameters
The following table summarizes how different parameters can be varied to optimize your CuAAC reaction.
| Parameter | Typical Range | Considerations |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can help drive the reaction to completion. |
| Copper Concentration | 25 µM - 200 µM | Higher concentrations may be needed for dilute or challenging reactions, but can also increase the risk of side reactions or damage to biomolecules. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can provide better protection for the catalyst and any sensitive substrates. |
| Sodium Ascorbate Conc. | 1 mM - 10 mM | Should be in molar excess relative to the copper concentration to maintain a reducing environment. |
| Temperature | 4°C to 50°C | Room temperature is often sufficient. Gentle heating can increase the rate, while lower temperatures may be necessary for unstable molecules. |
| Reaction Time | 30 min to 48 hours | Dependent on the reactivity of the substrates and the reaction conditions. Monitor for completion. |
Visualizations
Troubleshooting Workflow for Low CuAAC Reaction Yield
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
General Experimental Workflow for CuAAC Reactions
Caption: General experimental workflow for CuAAC reactions.
References
Common issues with Propargyl-PEG3-amine conjugation and how to solve them
Welcome to the technical support center for Propargyl-PEG3-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a bifunctional linker molecule. It contains two primary reactive groups:
-
A primary amine (-NH2) group that can react with activated esters (like NHS esters), carboxylic acids (in the presence of activators like EDC), and other carbonyl compounds.[1][][3]
-
A terminal propargyl (alkyne) group that is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules.[4][5]
Q2: What are the main applications of this compound?
This compound is widely used in bioconjugation and drug delivery. Common applications include:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins, peptides, or small molecules to improve their solubility, stability, and pharmacokinetic properties.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Synthesizing molecules that induce the degradation of specific target proteins.
-
Surface Modification: Functionalizing surfaces of materials for biomedical applications.
Q3: What are the key advantages of using CuAAC (Click Chemistry) for conjugation?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is favored for several reasons:
-
High Efficiency and Yield: The reaction is typically very fast and results in high product yields.
-
High Specificity: The reaction is highly specific between an alkyne and an azide, with minimal side reactions with other functional groups found in biological molecules.
-
Mild Reaction Conditions: CuAAC can be performed in aqueous solutions, at room temperature, and over a wide pH range (typically 4-12), which is compatible with most biomolecules.
Q4: How should I store and handle this compound?
This compound should be stored at -20°C in a dry environment. Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can affect its reactivity.
Troubleshooting Guides
This section addresses common issues encountered during conjugation reactions with this compound in a question-and-answer format.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues
Q5: My CuAAC reaction yield is low or the reaction is not proceeding. What are the likely causes?
Low or no yield in a CuAAC reaction is a common problem that can often be traced back to the copper catalyst, the reagents, or the reaction conditions.
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ. It is also beneficial to cap the reaction vial to minimize oxygen exposure.
-
-
Degraded Reagents: The alkyne or azide starting materials may have degraded.
-
Solution: Check the purity of your this compound and the azide-containing molecule. Ensure they have been stored correctly. Azides, in particular, can be sensitive to light.
-
-
Insufficient Ligand: Copper-chelating ligands are often used to stabilize the Cu(I) catalyst and prevent its precipitation.
-
Solution: Use a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.
-
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to an incomplete reaction.
-
Solution: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more readily available component can help drive the reaction to completion.
-
Q6: I'm observing precipitation in my CuAAC reaction. What should I do?
Precipitation can be caused by the copper catalyst falling out of solution or by the low solubility of your reactants or product.
-
Copper Precipitation: This can occur if the Cu(I) catalyst is not properly stabilized.
-
Solution: The use of a copper-chelating ligand like THPTA is highly recommended to keep the copper in solution.
-
-
Low Reactant/Product Solubility: Your molecule conjugated to this compound might have poor solubility in the chosen solvent system.
-
Solution: Consider adding a co-solvent. Water-miscible organic solvents like DMSO, DMF, or t-butanol are often used in combination with aqueous buffers to improve solubility. A common solvent system is a 1:1 to 4:1 mixture of an organic solvent and water.
-
Amine Conjugation (e.g., with NHS Esters) Issues
Q7: My amine conjugation yield is low. What are the common pitfalls with NHS ester reactions?
Low yields in NHS ester conjugations are often related to the hydrolysis of the NHS ester, the pH of the reaction, or the quality of the reagents.
-
Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which deactivates them.
-
Solution: Prepare the NHS ester solution immediately before use. If the NHS ester is dissolved in an organic solvent like DMSO or DMF, use it right away and avoid making stock solutions for long-term storage.
-
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.
-
Solution: The optimal pH for this reaction is typically between 8.3 and 8.5. At a lower pH, the amine group is protonated and less reactive. At a higher pH, the rate of NHS ester hydrolysis increases significantly.
-
-
Competing Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester.
-
Solution: Use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation Rate
This table summarizes the effect of pH on the half-life (t1/2) of an NHS ester and its reaction with an amine. As the pH increases, the rate of both hydrolysis and the desired amidation reaction increases.
| pH | NHS Ester Hydrolysis t1/2 (minutes) | Amidation Reaction t1/2 (minutes) |
| 7.0 | 240 - 300 | - |
| 8.0 | 210 | 80 |
| 8.5 | 180 | 20 |
| 8.6 | 10 (at 4°C) | - |
| 9.0 | 125 | 10 |
Data is based on studies of porphyrin-NHS esters and general NHS ester properties, and should be considered as a general guide.
Table 2: Comparison of CuAAC Reaction Conditions and Yields
This table provides a qualitative and quantitative comparison of different conditions for CuAAC reactions. The use of a copper-chelating ligand and appropriate reaction conditions generally leads to higher yields.
| Copper Source | Reducing Agent | Ligand | Solvent System | Temperature | Typical Yield | Reference(s) |
| CuSO₄ | Sodium Ascorbate | None | Water/t-butanol | Room Temperature | Good to High | |
| CuSO₄ | Sodium Ascorbate | THPTA | Water/DMSO | Room Temperature | High | |
| CuI | None | None | THF/MeCN | 85°C | ~93% | |
| Cu(acac)₂ | Sodium Ascorbate | None | Water | High | High |
Yields are highly dependent on the specific substrates and reaction concentrations.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7)
-
Co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
In a reaction tube, dissolve the this compound and the azide-containing molecule in the reaction buffer. If solubility is an issue, add a minimal amount of co-solvent. A slight molar excess of one reactant can be used.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Cap the tube and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, the conjugate can be purified to remove the copper catalyst, excess reagents, and byproducts. Purification can be achieved by size-exclusion chromatography (SEC) for macromolecules or by reverse-phase HPLC for smaller molecules.
Protocol 2: Amine Conjugation to an NHS Ester
This protocol provides a general method for reacting the amine group of this compound with an NHS ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
Quenching buffer (e.g., Tris buffer)
Procedure:
-
Dissolve the this compound in the reaction buffer.
-
If the NHS ester is not soluble in the aqueous buffer, dissolve it in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester (e.g., 8-fold) is often used.
-
Mix the reaction gently and allow it to proceed for 1-4 hours at room temperature or overnight on ice.
-
(Optional) The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or column chromatography, to remove excess reagents and byproducts.
Visualizations
Experimental Workflow for CuAAC Conjugation
Caption: A typical experimental workflow for a CuAAC reaction.
Troubleshooting Logic for Low CuAAC Yield
Caption: Troubleshooting decision tree for low CuAAC reaction yield.
NHS Ester Conjugation Workflow
Caption: A standard workflow for NHS ester conjugation.
References
Preventing aggregation during protein labeling with Propargyl-PEG3-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Propargyl-PEG3-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a linker molecule that contains a terminal alkyne group (propargyl), a three-unit polyethylene glycol (PEG) spacer, and a primary amine. The primary amine allows for its covalent attachment to proteins, typically by targeting carboxyl groups (aspartic and glutamic acid residues) on the protein surface through a carbodiimide-mediated reaction (e.g., using EDC and NHS). The propargyl group then serves as a handle for subsequent "click chemistry" reactions, enabling the attachment of various molecules like fluorophores or drugs.[1][2]
Q2: Why is my protein aggregating after labeling with this compound?
Protein aggregation during or after labeling can be caused by several factors:
-
Alteration of Surface Charge: The reaction of this compound with carboxyl groups on the protein neutralizes negative charges. This change in the protein's net charge and isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, leading to aggregation.[3]
-
Over-labeling: Attaching too many this compound molecules can significantly alter the protein's surface properties, potentially leading to the exposure of hydrophobic patches and subsequent aggregation.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. If the buffer conditions are not optimal for your specific protein, it can lead to unfolding and aggregation.[5]
-
High Concentrations: High concentrations of the protein or labeling reagents can increase the likelihood of intermolecular interactions and aggregation.
-
Presence of Unreacted Reagents: Residual EDC/NHS or byproducts from the reaction can sometimes contribute to protein instability.
Q3: Can the PEG component of this compound cause aggregation?
Generally, the PEG component is known to reduce protein aggregation. PEG is hydrophilic and can create a protective layer around the protein, which can increase solubility and stability. However, the overall effect on aggregation will depend on the balance between the stabilizing effect of the PEG chain and the destabilizing effects of charge neutralization and any potential conformational changes induced by the labeling process.
Q4: How can I detect protein aggregation?
Protein aggregation can be detected in several ways:
-
Visual Inspection: Look for cloudiness, precipitation, or visible particles in your protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute earlier than the monomeric protein.
Troubleshooting Guide
If you are observing aggregation during your protein labeling experiment with this compound, consider the following troubleshooting strategies.
Issue 1: Visible Precipitation During the Labeling Reaction
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | Perform the reaction in a buffer with a pH that ensures protein stability. For EDC/NHS chemistry, a two-step reaction is often recommended: activation at pH 4.5-6.0, followed by conjugation at pH 7.0-8.0. However, ensure your protein is stable in this pH range. Conduct small-scale pilot experiments to determine the optimal pH for your protein. |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) as they will compete with the reaction. MES buffer is commonly used for the activation step, and phosphate-buffered saline (PBS) for the conjugation step. |
| High Reagent Concentrations | Reduce the molar excess of EDC and NHS. A high concentration of these reagents can lead to excessive cross-linking and precipitation. Titrate the reagent concentrations to find the optimal balance between labeling efficiency and protein stability. |
| High Protein Concentration | Lower the concentration of your protein in the reaction mixture. While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation. |
| Slow Reagent Addition | Add the dissolved EDC, NHS, and this compound solutions to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagents that can cause rapid, uncontrolled reactions and precipitation. |
Issue 2: Aggregation Observed After the Labeling Reaction (During Purification or Storage)
| Potential Cause | Recommended Solution |
| Over-labeling | Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio of labeling reagent to protein that provides sufficient labeling without causing aggregation. |
| Suboptimal Storage Buffer | The optimal storage buffer for the labeled protein may be different from that of the unlabeled protein due to changes in its physicochemical properties. Screen for a new storage buffer with a different pH or ionic strength. The addition of stabilizing excipients may also be beneficial. |
| Freeze-Thaw Instability | If storing the labeled protein at -20°C or -80°C, include a cryoprotectant such as 5-20% (v/v) glycerol to prevent aggregation during freeze-thaw cycles. |
| Inefficient Removal of Aggregates | Use size exclusion chromatography (SEC) to separate soluble aggregates from the monomeric labeled protein. For larger, insoluble aggregates, filtration through a 0.22 µm filter may be effective. |
Experimental Protocols
Protocol 1: Two-Step Labeling of Protein Carboxyl Groups with this compound
This protocol is designed to minimize protein aggregation by separating the activation and conjugation steps.
Materials:
-
Protein of interest in an amine and carboxyl-free buffer (e.g., 0.1 M MES, 150 mM NaCl, pH 5.5)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 150 mM NaCl, pH 5.5
-
Conjugation Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in the Activation Buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of EDC in anhydrous DMSO.
-
Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in anhydrous DMSO.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Activation of Protein Carboxyl Groups:
-
Add the EDC and Sulfo-NHS stock solutions to the protein solution to achieve a final molar excess as determined by optimization (a starting point is a 10 to 50-fold molar excess of EDC and Sulfo-NHS over the protein).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent unwanted side reactions and aggregation.
-
-
Conjugation with this compound:
-
To the buffer-exchanged, activated protein, add the this compound stock solution to the desired final molar excess (a starting point is a 10 to 20-fold molar excess over the protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein from unreacted this compound and byproducts using a desalting column or size exclusion chromatography equilibrated with a suitable storage buffer.
-
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare small-scale aliquots of your protein in a series of buffers with varying pH values (e.g., MES at pH 5.0, 5.5, 6.0, and Phosphate at pH 7.0, 7.5, 8.0).
-
Perform the labeling reaction in each buffer condition as described in Protocol 1.
-
Monitor for aggregation in each reaction by visual inspection and by measuring the absorbance at 600 nm.
-
Analyze the labeling efficiency in the non-aggregating conditions to determine the optimal buffer.
Visualizations
Caption: A typical workflow for the two-step labeling of proteins with this compound.
Caption: A decision tree for troubleshooting protein aggregation during labeling.
References
Propargyl-PEG3-amine stability and long-term storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, long-term storage, and troubleshooting for experiments involving Propargyl-PEG3-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a primary amine (-NH2) and a propargyl group (a terminal alkyne). The polyethylene glycol (PEG) spacer enhances its solubility in aqueous and organic solvents. Its primary applications are in bioconjugation, drug delivery, and proteomics. The amine group can be conjugated to molecules with carboxylic acids, activated esters (like NHS esters), or aldehydes, while the propargyl group is used for "click chemistry" reactions with azide-containing molecules.
Q2: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below.
Q3: How should I handle this compound in the laboratory?
This compound should be handled in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. It is recommended to use personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the product's Safety Data Sheet (SDS).
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure, potential degradation can occur through:
-
Oxidation of the PEG chain: The ether linkages in the PEG chain can be susceptible to oxidation, which can lead to the formation of aldehydes, ketones, and carboxylic acids as impurities. This process can be accelerated by exposure to heat, light, and transition metals.
-
Hydrolysis: While generally stable, under extreme pH conditions, the molecule could be susceptible to hydrolysis.
-
Reaction with atmospheric CO2: The primary amine can react with carbon dioxide in the air to form a carbamate salt, which can affect its reactivity.
Stability and Long-Term Storage
The stability of this compound is critical for reproducible experimental outcomes. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Special Conditions |
| Neat (as received) | -20°C | Up to 24 months | Keep tightly sealed in a dry, dark place. |
| In Anhydrous Solvent | -20°C | Up to 1 month | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. |
| Aqueous Solutions | Prepare fresh for each use | N/A | If short-term storage is necessary, store at 2-8°C for no longer than a few hours and protect from light. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Amide Bond Formation (Reaction of the Amine Group)
Issue 1: Low or no yield of the desired conjugate.
| Potential Cause | Recommended Solution |
| Inactive coupling reagents (e.g., EDC, HATU) | Use fresh, high-quality coupling reagents. EDC is particularly moisture-sensitive and should be stored in a desiccator. |
| Suboptimal pH | The optimal pH for amide bond formation is typically between 4.5 and 7.5. Ensure the pH of your reaction mixture is within this range. |
| Presence of water | Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated ester intermediate. |
| Steric hindrance | If the reaction site on your molecule is sterically hindered, consider increasing the reaction time or using a longer PEG linker. |
| Incorrect stoichiometry | Optimize the molar ratio of this compound to your target molecule. A 1.2 to 1.5-fold excess of the amine is a good starting point. |
Issue 2: Presence of side products.
| Potential Cause | Recommended Solution |
| Formation of N-acylurea byproduct (with carbodiimide reagents) | Add an NHS ester stabilizing agent (e.g., N-hydroxysuccinimide) to the reaction mixture to suppress the formation of this byproduct. |
| Reaction with non-target amines | If your target molecule has multiple amine groups, consider using a lower pH to favor the reaction with the more nucleophilic amine or use protecting groups. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - "Click Chemistry")
Issue 1: Low or no yield of the triazole product.
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | Ensure the reaction is performed under anaerobic conditions or use a reducing agent like sodium ascorbate to keep the copper in its +1 oxidation state. |
| Inhibitors in the reaction mixture | Chelating agents (e.g., EDTA) or high concentrations of thiols can inhibit the copper catalyst. Purify your starting materials to remove these inhibitors. |
| Poor solubility of reactants | Add a co-solvent such as DMSO or DMF to improve the solubility of your reactants. |
| Inaccessible alkyne or azide group | If the reactive groups are buried within a large molecule, consider using denaturing conditions or a longer linker. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a framework for a forced degradation study to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- Buffers of various pH (e.g., pH 4, 7, 9)
- Hydrogen peroxide (for oxidative stress)
- HPLC system with a suitable column (e.g., C18)
- LC-MS for identification of degradation products
2. Procedure:
- Prepare stock solutions of this compound in the desired buffers.
- For thermal stability, incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
- For photostability, expose solutions to a controlled light source.
- For oxidative stability, add a low concentration of hydrogen peroxide to the solutions.
- At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
- Analyze the aliquots by HPLC to quantify the remaining this compound and detect any degradation products.
- Use LC-MS to identify the mass of the degradation products.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Identify and quantify the major degradation products.
Visualizations
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG3-amine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving Propargyl-PEG3-amine.
Frequently Asked Questions (FAQs)
1. General Questions
Q1: What are the primary reactive functional groups on this compound?
This compound is a heterobifunctional linker with two key reactive groups:
-
A primary amine group (-NH2) that readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones.[1]
-
A terminal alkyne group (propargyl) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature to prevent condensation. For preparing stock solutions, use anhydrous solvents and store aliquots at -20°C for up to one month.[3]
2. Troubleshooting Amide Coupling Reactions (e.g., with Carboxylic Acids using EDC/NHS)
Q3: My amide coupling reaction with this compound has a very low yield. What are the common causes?
Low yields in amide coupling reactions are often due to suboptimal reaction conditions. Key factors to investigate include the quality of reagents, presence of moisture, incorrect stoichiometry, and inappropriate pH.[4]
Q4: How can I ensure my coupling reagents (EDC and NHS) are active?
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly sensitive to moisture and can hydrolyze, rendering it inactive. It is crucial to use fresh, high-quality EDC and NHS and store them in a desiccator.[4] To test the activity of EDC, you can perform a control reaction, for example, by attempting to crosslink a protein like BSA and observing a multimeric shift on an SDS-PAGE gel.
Q5: What is the optimal pH for EDC/NHS coupling with this compound?
The EDC/NHS coupling process involves two steps with different optimal pH ranges:
-
Activation of the carboxylic acid with EDC/NHS: This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Reaction of the activated NHS-ester with the amine: This step is most efficient at a pH of 7.2-8.0. A common buffer for this step is PBS (phosphate-buffered saline).
A two-step procedure where the pH is adjusted after the initial activation of the carboxylic acid is recommended for optimal results.
Q6: What are the common side products in an EDC/NHS mediated amidation, and how can I minimize them?
A common side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate (formed from the reaction of the carboxylic acid with EDC). This side product can be difficult to remove. To minimize its formation, consider a two-step procedure where the carboxylic acid is activated with EDC and NHS before the addition of the this compound.
Illustrative Data: Factors Affecting Amide Coupling Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield Trend |
| EDC/NHS Quality | Old, potentially hydrolyzed | Fresh, stored in desiccator | B >> A |
| Solvent | Contains traces of water | Anhydrous (e.g., dry DMF or DCM) | B > A |
| pH of Amine Coupling | pH 6.0 | pH 7.5 | B > A |
| Procedure | One-pot mixing of all reagents | Two-step (activation then coupling) | B > A |
| Stoichiometry (Acid:EDC:NHS:Amine) | 1 : 1 : 1 : 1 | 1 : 1.2 : 1.2 : 1.5 | B > A |
Disclaimer: The yield trends are illustrative and based on general principles of amide coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
3. Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Q7: I am seeing low efficiency in my "click chemistry" reaction between this compound and an azide-functionalized molecule. What could be the issue?
Low efficiency in CuAAC reactions can be due to several factors, including:
-
Copper(I) oxidation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Suboptimal reagent concentrations: The concentrations of the copper source, reducing agent, and ligand are critical.
-
Inhibitors: Certain functional groups or impurities in the reaction mixture can inhibit the catalyst.
Q8: What is the role of the reducing agent and ligand in a CuAAC reaction?
-
Reducing Agent (e.g., Sodium Ascorbate): This is used to reduce the Cu(II) salt (e.g., CuSO4) to the active Cu(I) catalyst and to maintain the copper in the +1 oxidation state throughout the reaction.
-
Ligand (e.g., THPTA, TBTA): A ligand is used to stabilize the Cu(I) ion, prevent its oxidation, and increase the reaction rate. Water-soluble ligands like THPTA are ideal for bioconjugation reactions in aqueous buffers.
Q9: My purified product from a CuAAC reaction has a green/blue color. What is this, and how can I remove it?
The color is likely due to residual copper catalyst. This can be removed by:
-
Washing with a chelating agent: During work-up, washing the reaction mixture with a dilute ammonia solution or a solution of a chelating agent like EDTA can help remove copper ions.
-
Using a chelating resin: Passing the reaction mixture through a column packed with a copper-chelating resin is also effective.
Illustrative Data: Factors Affecting CuAAC Reaction Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield Trend |
| Oxygen | Reaction open to air | Degassed solvents, inert atmosphere | B >> A |
| Reducing Agent | Insufficient Sodium Ascorbate | Molar excess of Sodium Ascorbate | B > A |
| Ligand | No ligand used | Presence of THPTA (for aqueous) | B > A |
| Copper Source | Old CuSO4 solution | Freshly prepared CuSO4 solution | B > A |
Disclaimer: The yield trends are illustrative and based on general principles of CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxylic Acid to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
0.1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2 equivalents) to the this compound solution.
-
Slowly add the activated carboxylic acid solution from step 1 to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Wash the reaction mixture with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography (e.g., reversed-phase HPLC).
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for bioconjugation in an aqueous buffer.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the this compound conjugate in the reaction buffer.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and Sodium Ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, add the this compound conjugate and the azide-containing molecule to the reaction buffer.
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA stock (a 1:5 molar ratio of Cu:THPTA is common).
-
Add the Sodium Ascorbate solution to the reaction mixture, followed by the premixed catalyst solution.
-
-
Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove excess reagents and the copper catalyst.
-
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
References
Side reactions of Propargyl-PEG3-amine and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Propargyl-PEG3-amine. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and offer strategies for their minimization during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a primary amine group, connected by a flexible three-unit polyethylene glycol (PEG) spacer. The alkyne group is primarily used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with azide-modified molecules.[1] The amine group can be conjugated to molecules with carboxylic acids, activated esters (e.g., NHS esters), or aldehydes/ketones. Its PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugates.[1] Common applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other bioconjugates.
Q2: What are the main side reactions associated with the alkyne group of this compound?
The most common side reaction involving the terminal alkyne is oxidative homo-coupling, also known as the Glaser or Glaser-Hay coupling. This reaction leads to the formation of a symmetric 1,3-diyne (a dimer of the this compound). This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.
Q3: What side reactions can occur at the amine group of this compound?
The primary amine group is nucleophilic and can participate in several side reactions, including:
-
N-formylation: Reaction with formic acid, which can be a degradation product of the PEG chain or present as an impurity in solvents, can lead to the formation of an N-formyl derivative.[2][3][4]
-
Reaction with Aldehydes: The amine can react with aldehydes, which may also arise from PEG degradation, to form Schiff bases that can be further reduced to secondary amines.
-
Acylation: In the context of bioconjugation, if the amine end of this compound is intended to remain free after the "click" reaction, it can react with any activated carboxyl groups present in the reaction mixture.
Q4: Is the PEG chain of this compound stable?
Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation, especially in the presence of transition metal ions (like copper), heat, and light. This degradation can generate impurities such as formaldehyde and formic acid, which can then react with the amine group of the linker.
Troubleshooting Guides
Issue 1: Low Yield of the Desired "Clicked" Product in CuAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen. Solution: 1. Generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a fresh solution of a reducing agent like sodium ascorbate. 2. Degas all solutions by sparging with an inert gas (e.g., argon or nitrogen) before starting the reaction. 3. Perform the reaction under an inert atmosphere. |
| Inhibition of the Catalyst | Functional groups such as thiols can chelate and inactivate the copper catalyst. Solution: 1. If your biomolecule contains free thiols, consider using a copper-chelating ligand like THPTA or BTTAA to protect the catalyst. 2. Increase the concentration of the copper catalyst and ligand. |
| Poor Solubility of Reactants | This compound or the azide-containing substrate may not be fully soluble in the reaction solvent. Solution: 1. Use a co-solvent system, such as DMF/water or THF/water, to ensure all reactants are in solution. 2. The PEG spacer in this compound generally improves aqueous solubility. |
| Steric Hindrance | Bulky groups near the alkyne or azide can slow down the reaction rate. Solution: 1. Increase the reaction temperature (e.g., to 40-50 °C). 2. Prolong the reaction time. 3. Increase the concentration of the catalyst and ligand. |
Issue 2: Presence of a Significant Amount of Dimer Byproduct (Glaser Coupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the oxidative homo-coupling of the alkyne. Solution: 1. Thoroughly degas all solvents and solutions before the reaction. 2. Maintain an inert atmosphere (argon or nitrogen) throughout the experiment. |
| Insufficient Reducing Agent | The reducing agent (e.g., sodium ascorbate) is crucial for maintaining copper in the Cu(I) state and minimizing the oxidative pathway. Solution: Use a sufficient excess of freshly prepared sodium ascorbate (typically 5-10 equivalents relative to the copper catalyst). |
| Absence of a Stabilizing Ligand | Copper-chelating ligands can help suppress the Glaser coupling. Solution: Add a ligand such as THPTA (for aqueous reactions) or TBTA. These ligands stabilize the Cu(I) oxidation state and can accelerate the desired CuAAC reaction over the homo-coupling side reaction. |
| High Temperature | While moderate heating can increase the rate of CuAAC, very high temperatures can sometimes favor the Glaser coupling. Solution: If significant dimer formation is observed, try running the reaction at room temperature for a longer period. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point for the reaction of this compound with an azide-functionalized molecule in an aqueous buffer.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Degassed water
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water.
-
Prepare a 20 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to a final concentration of 1-5 mM.
-
Add the azide-containing molecule to a final concentration of 1.1-2 equivalents relative to the this compound.
-
Add PBS buffer to bring the volume to 90% of the final reaction volume.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the main reaction tube. The final concentration of CuSO₄ is typically 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 times that of the CuSO₄.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified from excess reagents, catalyst, and byproducts using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography. For bioconjugates, dialysis or ultrafiltration can be effective for removing small molecule impurities.
-
Data Presentation
The yield of the desired CuAAC product versus the Glaser-Hay homo-dimer is highly dependent on the specific reaction conditions. The following table summarizes the expected outcomes based on the reaction parameters.
| Parameter | Condition | Expected Outcome for CuAAC Product Yield | Expected Impact on Glaser-Hay Dimer Formation |
| Atmosphere | Aerobic (presence of O₂) | Lower | Significant |
| Inert (N₂ or Ar) | High | Minimized | |
| Reducing Agent (Sodium Ascorbate) | Absent or stoichiometric | Low to moderate | High |
| 5-10 fold excess | High | Significantly Reduced | |
| Copper Ligand (e.g., THPTA) | Absent | Moderate to high | Moderate |
| Present (e.g., 5 eq. to Cu) | High to very high | Reduced | |
| Temperature | Room Temperature | High (may require longer time) | Low |
| Elevated (40-60°C) | High (faster reaction) | May slightly increase |
Visualizations
Caption: Workflow of the CuAAC reaction and the competing Glaser coupling side reaction.
Caption: Troubleshooting flowchart for common issues in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient N-formylation of amines with ammonium formate catalyzed by nano-Fe3O4 in PEG-400 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles | MDPI [mdpi.com]
- 4. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length using Polyethylene Glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule that has three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][2][3] The linker's primary function is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, tagging it for degradation by the proteasome.
The linker's length is a critical parameter because it dictates the spatial orientation and distance between the two proteins.
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus failing to form the ternary complex.
-
If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, or the increased flexibility can lead to unproductive binding modes.
Therefore, the linker length must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficacy.
Q2: What are the specific advantages of using PEG derivatives as linkers in PROTACs?
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design and offer several key advantages:
-
Enhanced Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for compatibility with physiological environments and can improve pharmacokinetic properties.
-
Synthetic Tractability: The defined lengths of PEG units allow for the systematic and straightforward synthesis of a library of PROTACs with varying linker lengths, which is essential for optimization. Bifunctional PEG building blocks are commercially available, enabling rapid and facile assembly of PROTACs.
-
Improved Cell Permeability: By balancing the overall physicochemical properties, PEG linkers can favorably impact cell permeability, helping the PROTAC reach its intracellular target.
Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This results in a bell-shaped dose-response curve. The effect occurs because at excessive concentrations, the PROTAC molecules are more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Perform Careful Dose-Response Studies: Conduct experiments over a wide range of concentrations to identify the optimal concentration that maximizes degradation before the hook effect begins.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex can counteract the formation of binary complexes. Modifying the linker or the ligands to introduce favorable protein-protein interactions can increase cooperativity and reduce the hook effect.
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I observe little to no target degradation.
This is a common challenge indicating that while the individual components are active, they are not functioning together effectively.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Linker Length | The linker may not be the correct length to allow for a stable and productive ternary complex. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units) to empirically determine the optimal length. Even small changes can have a significant impact. |
| Poor Ternary Complex Cooperativity | The PROTAC may not be inducing positive cooperativity, where the binding of one protein increases the affinity for the other. Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. This can provide insight into the thermodynamics of the interaction. |
| Poor Cell Permeability | The PROTAC may not be reaching sufficient intracellular concentrations to induce degradation. PROTACs are large molecules that often have difficulty crossing the cell membrane. Solution: Perform a cellular target engagement assay (e.g., CETSA or NanoBRET) to confirm the PROTAC is binding its target within the cell. If engagement is low, linker modifications to improve physicochemical properties may be necessary. |
| Cellular Efflux | The PROTAC might be actively transported out of the cell by efflux pumps. Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is being removed from the cell. If so, co-administration with an efflux pump inhibitor (in vitro) or linker modification may be required. |
Problem 2: My PROTAC has poor aqueous solubility, complicating in vitro experiments.
The large, often "greasy" nature of PROTACs frequently leads to solubility issues.
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrophobic Nature of Ligands and/or Linker | Alkyl chains or highly aromatic ligands contribute to low solubility. Solution: Incorporate more hydrophilic linkers. PEG linkers are an excellent choice for this purpose as they significantly improve water solubility. Consider synthesizing PROTACs with longer PEG chains (e.g., PEG4, PEG6, PEG8). |
| Aggregation | The compound may be aggregating in solution, reducing its effective concentration. Solution: Use formulation strategies such as adding a small percentage of DMSO or other organic co-solvents to the assay buffer. Ensure thorough mixing and vortexing when preparing solutions. |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target and E3 ligase pair. Systematic variation is key to success.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation Data synthesized from studies on ERα-targeting PROTACs.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | ERα Degradation (% of Control) | Cell Viability IC50 (MCF7 cells) |
| PROTAC 1 | Alkyl/PEG Hybrid | 9 | ~80% | > 10 µM |
| PROTAC 2 | Alkyl/PEG Hybrid | 12 | ~50% | ~5 µM |
| PROTAC 3 | Alkyl/PEG Hybrid | 16 | <10% (Most Potent) | ~0.5 µM |
| PROTAC 4 | Alkyl/PEG Hybrid | 19 | ~40% | ~8 µM |
| PROTAC 5 | Alkyl/PEG Hybrid | 21 | ~75% | > 10 µM |
Table 2: General Observations on Linker Length and PROTAC Efficacy Observations from various studies.
| Target/System | Linker Type | Observation |
| BET Proteins (BRD4) | PEG | A PROTAC with a medium-length PEG linker (MZ1) showed the best positive cooperativity in forming the ternary complex compared to shorter or longer versions. |
| CRBN (homo-PROTAC) | PEG | A relatively short 8-atom PEG linker was found to be optimal for inducing the degradation of the CRBN E3 ligase itself. |
| TANK-binding kinase 1 (TBK1) | PEG | PROTACs with linkers shorter than 12 atoms showed no activity, whereas those with longer linkers exhibited robust degradation. |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of your PEG-linker PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein quantification assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Transfer: Prepare samples by adding Laemmli buffer and heating. Load equal amounts of total protein per lane and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip or cut the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of protein remaining relative to the vehicle control.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To measure the thermodynamic properties (affinity, enthalpy, entropy) of binary and ternary complex formation.
-
Preparation: Prepare purified solutions of the target protein, the E3 ligase complex, and the PROTAC in a matched buffer to avoid heat artifacts from buffer mismatch. Degas all solutions thoroughly.
-
Instrument Setup: Load the titrant (e.g., the PROTAC) into the ITC syringe. Load the sample (e.g., the target protein) into the sample cell.
-
Binary Titration (PROTAC into Protein): Perform a titration experiment by injecting small aliquots of the PROTAC into the protein solution while measuring the heat released or absorbed. This determines the binding affinity (Kd) of the PROTAC for the individual protein. Repeat for the E3 ligase.
-
Ternary Complex Titration: To measure ternary complex formation, pre-saturate one protein partner (e.g., the E3 ligase) with the PROTAC. Titrate this pre-formed binary complex into the solution of the second protein partner (the target protein).
-
Data Analysis: Integrate the heat peaks from the titration curve. Fit the resulting data to a suitable binding model to determine the thermodynamic parameters of ternary complex formation. A higher affinity in the ternary context compared to the binary context indicates positive cooperativity.
Visualizations
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: A logical workflow for troubleshooting inactive PROTACs.
References
Technical Support Center: Purification of Propargyl-PEG3-amine Conjugates
Welcome to the technical support center for the purification of Propargyl-PEG3-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and purification strategies encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction?
A1: The most common impurities include unreacted this compound, the unreacted molecule to which it was conjugated, and potential side-products from the reaction chemistry. For instance, if using EDC/NHS chemistry to conjugate to a carboxylic acid, hydrolyzed reagents can be present.
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
A2: The choice of technique depends on the properties of your conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile method for small molecule conjugates, separating based on polarity.[1]
-
Ion-Exchange Chromatography (IEX) is effective if your conjugate or impurities are charged, as it separates based on ionic interactions.[2]
-
Solid-Phase Extraction (SPE) is a rapid method for sample cleanup and purification, particularly useful for removing excess reagents and byproducts.[3]
Q3: How can I confirm the purity and identity of my final conjugate?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the conjugate and can help identify impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for quantitative purity assessment.[5]
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
Problem: Poor peak shape (tailing) for my amine-containing conjugate.
Peak tailing is a common issue when purifying amine-containing compounds on silica-based columns. It is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the stationary phase.
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH (e.g., pH < 3): At low pH, silanol groups are protonated and neutral, reducing ionic interactions.
-
High pH (e.g., pH > 8): At high pH, the amine is deprotonated and neutral, minimizing interactions with ionized silanols.
-
-
Use of Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small amount of a competing base like TEA (0.1-0.5%) to the mobile phase can mask the residual silanols and improve peak shape.
-
-
Column Selection:
-
Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped column, which are designed to minimize silanol interactions.
-
Problem: My polar conjugate elutes too quickly (poor retention) on a C18 column.
Highly polar compounds may not interact sufficiently with the nonpolar C18 stationary phase, leading to early elution.
Solutions:
-
Use a Less Hydrophobic Stationary Phase: A C4 or C8 column is less retentive than a C18 and may provide better separation for highly polar molecules.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a high organic content mobile phase.
-
Optimize Mobile Phase: Increase the aqueous component of the mobile phase to increase the retention of polar analytes.
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
Objective: To purify a this compound conjugate from unreacted starting materials and byproducts.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV or Evaporative Light Scattering Detector (ELSD)
-
Fraction collector
Materials:
-
Crude reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column to determine the ideal gradient.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient based on the analytical method (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile and collect fractions corresponding to the desired product peak.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Product Isolation: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
Objective: To quickly remove excess this compound and other polar impurities.
Materials:
-
Strong cation exchange (SCX) SPE cartridge
-
Crude reaction mixture
-
Methanol
-
Ammonia solution in methanol (e.g., 1 M)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SCX cartridge with 1-2 column volumes of methanol.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of methanol to elute non-basic impurities.
-
Elution: Elute the desired amine-containing conjugate with 1-2 column volumes of 1 M ammonia in methanol.
-
Solvent Removal: Evaporate the solvent from the collected eluate to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| RP-HPLC | Separation based on polarity | General purpose purification of small molecule conjugates. | High resolution, well-established methods. | Can have issues with highly polar compounds and peak tailing for amines. |
| Ion-Exchange (IEX) | Separation based on charge | Purification of charged conjugates or removal of charged impurities. | High capacity and selectivity for charged molecules. | Requires the analyte to be charged; can be sensitive to buffer pH and ionic strength. |
| Solid-Phase Extraction (SPE) | Adsorption and elution based on physicochemical properties | Rapid cleanup and removal of excess reagents and byproducts. | Fast, simple, and can be performed in parallel for multiple samples. | Lower resolution compared to HPLC; may not separate closely related impurities. |
Table 2: RP-HPLC Method Parameters for this compound Conjugate Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm and/or MS |
| Injection Volume | 5 µL |
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
References
Catalyst selection and removal in copper-catalyzed reactions with Propargyl-PEG3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and removal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Propargyl-PEG3-amine.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What is the recommended copper source for CuAAC reactions with this compound?
A1: The most common and convenient copper source is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[1] The active catalyst is the Cu(I) ion, which is typically generated in situ from the Cu(II) salt using a reducing agent, most commonly sodium ascorbate.[2][3] Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective but requires stricter anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[3]
Q2: Why is a ligand necessary, and which one should I choose for my reaction with this compound?
A2: Ligands are crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation to Cu(II), and accelerating the reaction rate.[4] For reactions in aqueous buffers, which are common for PEGylated compounds like this compound, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a suitable choice.
Q3: What is the optimal ratio of copper to ligand?
A3: The optimal ligand-to-copper ratio can depend on the specific substrates and reaction conditions. However, a common starting point is a 1:1 to 5:1 molar ratio of ligand to copper. An excess of the ligand can help protect sensitive biomolecules from potential oxidative damage.
Catalyst Removal
Q4: Why is it critical to remove the copper catalyst after the reaction?
A4: Copper ions can be toxic to biological systems and may interfere with downstream applications, making their efficient removal essential for the purity and safety of the final product, especially in drug development.
Q5: What are the most effective methods for removing the copper catalyst?
A5: Several methods can be employed, and the choice depends on the properties of your product:
-
Chelating Agents: Washing the reaction mixture with a solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is a common and effective method.
-
Chelating Resins: Using a chelating resin, such as one with an iminodiacetic acid functionality, can efficiently capture copper ions from the solution.
-
Precipitation: Addition of a sodium sulfide solution can precipitate the copper as insoluble copper sulfide, which can then be removed by filtration.
-
Aqueous Washes: Washing with aqueous solutions of ammonium chloride or ammonia can also be effective in removing copper salts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactivation of Catalyst: Oxidation of Cu(I) to the inactive Cu(II) state due to the presence of oxygen. 2. Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity. 3. Poor Substrate Solubility: Aggregation of PEGylated starting materials or product. 4. Steric Hindrance: Bulky substrates may impede the reaction. | 1. a) Degas all solutions (water, buffers) by bubbling with an inert gas (e.g., argon or nitrogen) before use. b) Always use a freshly prepared solution of sodium ascorbate. 2. Use non-coordinating buffers such as phosphate, HEPES, or MOPS. 3. Add a small percentage (up to 10%) of a water-miscible organic co-solvent like DMSO or DMF to improve solubility. 4. Increase reaction time or slightly increase the catalyst concentration. |
| Formation of Byproducts (e.g., Alkyne Homocoupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, leading to the formation of a diacetylene byproduct. | a) Ensure the reaction is performed under an inert atmosphere. b) Use a sufficient excess of the reducing agent (sodium ascorbate). c) Running the reaction at a lower temperature can sometimes suppress this side reaction. |
| Product Degradation | Harsh Reaction Conditions: Sensitive biomolecules can be damaged by reactive oxygen species generated in the presence of copper and ascorbate. | a) Use a copper-stabilizing ligand like THPTA to protect the biomolecule. b) Keep the reaction time as short as possible by optimizing catalyst and reactant concentrations. |
| Difficulty in Product Purification | Heterogeneity of PEGylated Products: The inherent polydispersity of PEG chains can complicate purification. | a) Size Exclusion Chromatography (SEC): Effective for removing small molecules like unreacted starting materials, catalyst, and ligands. b) Ion Exchange Chromatography (IEX): Useful if the product has a different charge from the starting materials. c) Dialysis/Ultrafiltration: Can be used to remove small molecule impurities. |
Data Presentation
Table 1: Effect of Ligand on CuAAC Reaction Yield with PEGylated Substrates
| Ligand | Typical Copper Source | Reducing Agent | Reaction Time | General Yield |
| None | CuSO₄·5H₂O | Sodium Ascorbate | 1-24 hours | Good to Excellent |
| THPTA | CuSO₄·5H₂O | Sodium Ascorbate | 15-60 minutes | Excellent |
| TBTA | CuBr | None | 30-90 minutes | Excellent |
This data is compiled from general observations in the literature and may vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Reaction Times for Various Propargylamines in CuAAC
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
Data extrapolated from a study on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. This compound is expected to have comparable reactivity to these propargylamines.
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
Reagents & Materials:
-
This compound
-
Azide-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate buffered saline (PBS) or another non-coordinating buffer
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of this compound in the chosen buffer.
-
Prepare a 10 mM stock solution of the azide-functionalized substrate.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh just before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
500 µL of the 10 mg/mL this compound solution.
-
100 µL of the 10 mM azide stock solution (adjust volume for the desired molar ratio).
-
A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).
-
-
Gently vortex the mixture.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
Protect the reaction from light if using photosensitive compounds.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Protocol 2: Copper Removal using EDTA
Methodology for Water-Soluble Products:
-
Quenching: Once the reaction is complete, add a solution of EDTA to the reaction mixture to a final concentration of 10-50 mM to chelate the copper.
-
Purification:
-
Dialysis/Ultrafiltration: Dialyze the reaction mixture against a buffer containing a low concentration of EDTA (e.g., 1-5 mM) for several hours, followed by dialysis against the final storage buffer to remove the EDTA-copper complex and excess reagents.
-
Size Exclusion Chromatography (SEC): Pass the quenched reaction mixture through an appropriate SEC column to separate the PEGylated product from the smaller EDTA-copper complex and other low molecular weight impurities.
-
Methodology for Products Extractable into Organic Solvents:
-
Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an aqueous solution of EDTA (e.g., 0.01 M). Repeat the wash until the blue/green color of the copper complex is no longer visible in the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for selecting the appropriate catalyst system for CuAAC reactions.
Caption: Decision workflow for selecting and troubleshooting copper removal methods.
References
Validation & Comparative
A Comparative Guide to Propargyl-PEG3-amine and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of effective bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity and biocompatibility.[1][2] This guide provides an objective comparison of Propargyl-PEG3-amine with other PEG linkers of varying lengths and functionalities, supported by experimental data and detailed protocols to inform rational design choices in bioconjugation.
This compound is a heterobifunctional linker featuring a terminal propargyl group and a primary amine.[3][4] The propargyl group facilitates covalent conjugation to azide-functionalized molecules via a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[3] The amine terminus allows for straightforward reaction with carboxylic acids or activated esters, such as NHS esters, present on biomolecules or payloads. The three-unit PEG chain enhances the water solubility of the linker and the resulting conjugate.
The Impact of PEG Linker Characteristics on Conjugate Performance
The performance of a bioconjugate is intricately linked to the properties of the PEG linker. Key characteristics such as chain length, architecture (linear vs. branched), and the nature of the terminal functional groups play pivotal roles.
PEG Chain Length:
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of the bioconjugate.
-
Solubility and Stability: Longer PEG chains generally impart greater hydrophilicity, which can be crucial for solubilizing hydrophobic payloads and preventing aggregation of the final conjugate. This enhanced solubility can also contribute to improved stability in aqueous environments.
-
Pharmacokinetics: An increase in the hydrodynamic radius of a bioconjugate due to a longer PEG linker can lead to reduced renal clearance and a prolonged circulation half-life. This extended exposure can enhance the therapeutic window.
-
Steric Hindrance: While beneficial, longer PEG chains can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety to its receptor or the activity of the payload.
-
Cell Permeability: In the context of PROTACs, the linker length is a key determinant of cell permeability and the formation of a stable ternary complex between the target protein and the E3 ligase. An optimal linker length exists, where linkers that are too short may cause steric clashes, while those that are too long may lead to reduced efficacy due to increased flexibility.
Functional Groups and Conjugation Chemistry:
The choice of reactive groups on the PEG linker dictates the conjugation strategy. This compound, with its alkyne and amine functionalities, offers a versatile approach. The alkyne group's participation in click chemistry provides a highly specific and efficient ligation method. Alternative functionalities, such as maleimides for reaction with thiols, also offer high selectivity but may result in conjugates with different stability profiles. For instance, thioether bonds formed from maleimide-thiol reactions are generally stable, but their stability can be influenced by the physiological environment.
Data Presentation: A Comparative Overview of PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and type on the performance of bioconjugates.
Table 1: Physicochemical Properties of Propargyl-PEGn-amine Linkers
| Linker | Molecular Weight ( g/mol ) | Linker Length (Å, approx.) |
| Propargyl-PEG1-amine | 99.13 | ~8.6 |
| Propargyl-PEG2-amine | 143.18 | ~12.1 |
| This compound | 187.24 | ~15.6 |
| Propargyl-PEG4-amine | 231.29 | ~19.1 |
| Propargyl-PEG8-amine | 407.50 | ~33.1 |
Note: Linker length is an estimation and can vary based on conformation.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Antibody-Payload | PEG Linker Length | Key Pharmacokinetic Finding | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy |
| Affibody-MMAE | No PEG | Half-life of 19.6 minutes | 4.94 nM (NCI-N87 cells) | - |
| Affibody-MMAE | 4 kDa PEG | 2.5-fold increase in half-life | 31.9 nM (NCI-N87 cells) | - |
| Affibody-MMAE | 10 kDa PEG | 11.2-fold increase in half-life | 111.3 nM (NCI-N87 cells) | Most effective tumor therapy in animal model |
| Trastuzumab-MMAE | PEG8 | Slower clearance compared to shorter PEGs | - | Improved tumor growth inhibition |
| Trastuzumab-MMAE | PEG12 | Similar clearance to PEG8 | - | - |
Data synthesized from multiple sources.
Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase Ligand | PROTAC Linker Length (atoms) | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) |
| Estrogen Receptor α | IAP ligand | 12 | Less effective | - |
| Estrogen Receptor α | IAP ligand | 16 | More effective | - |
| BRD4 | VHL ligand | PEG3 | ~100 nM | >90% |
| BRD4 | VHL ligand | PEG5 | ~50 nM | >95% |
Data presented are illustrative and synthesized from studies on linker optimization in PROTACs.
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts in bioconjugation and cellular mechanisms.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of this compound to a protein.
Protocol 1: Two-Step Antibody Conjugation using this compound and Click Chemistry
This protocol outlines the modification of an antibody with an azide group, followed by a click chemistry reaction with this compound-drug conjugate.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO
-
This compound
-
Cytotoxic drug with a carboxylic acid group
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers: PBS, pH 8.0-8.5 for NHS ester reaction; PBS, pH 7.4 for click chemistry
Procedure:
Step 1: Preparation of this compound-Drug Conjugate
-
Activation of Drug: Dissolve the carboxylic acid-containing drug in an appropriate organic solvent (e.g., DMF or DMSO). Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
Conjugation to Linker: Add a 1.1-fold molar excess of this compound to the activated drug solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the this compound-drug conjugate using reverse-phase HPLC.
Step 2: Antibody Modification with Azide
-
Buffer Exchange: Exchange the antibody buffer to PBS, pH 8.0-8.5 using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
NHS Ester Reaction: Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess azide linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
Step 3: Click Chemistry Conjugation
-
Prepare Click Reagents: Prepare fresh stock solutions of CuSO4 (10 mM in water), sodium ascorbate (50 mM in water), and THPTA (10 mM in water).
-
Reaction Setup: To the azide-modified antibody, add a 5- to 10-fold molar excess of the this compound-drug conjugate.
-
Initiate Click Reaction: Premix CuSO4 and THPTA in a 1:5 molar ratio. Add this mixture to the antibody-drug solution to a final copper concentration of 0.1-0.2 mM. Immediately add sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other reagents.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC), and for aggregation using SEC.
Conclusion
The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile platform for conjugation through its amine and alkyne functionalities, enabling the use of robust and specific click chemistry. The length of the PEG chain is a key parameter to be optimized, with a trade-off between improved pharmacokinetics and potentially reduced in vitro potency. The experimental data and protocols provided in this guide offer a framework for the rational design and systematic evaluation of bioconjugates, ultimately contributing to the development of more effective and safer targeted therapeutics.
References
Propargyl-PEG3-amine vs. Propargyl-PEG4-amine: A Comparative Guide for Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates. For researchers, scientists, and drug development professionals, heterobifunctional linkers such as Propargyl-PEG-amine derivatives offer a versatile platform for covalently attaching molecules of interest to biomolecules. This guide provides an objective comparison between two commonly used linkers, Propargyl-PEG3-amine and Propargyl-PEG4-amine, to aid in the selection of the optimal reagent for specific bioconjugation needs.
This compound and Propargyl-PEG4-amine are both equipped with a terminal propargyl group, which contains an alkyne moiety for participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a primary amine group that can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1][2] The fundamental distinction between these two linkers lies in the length of their polyethylene glycol (PEG) spacer, with this compound containing three PEG units and Propargyl-PEG4-amine containing four.[1][2] This seemingly subtle difference can have significant implications for the physicochemical properties and biological performance of the final bioconjugate.
Physicochemical Properties
The difference in the number of PEG units directly translates to differences in molecular weight and linker length. These parameters can influence the solubility, steric hindrance, and overall hydrodynamic radius of the resulting conjugate.
| Property | This compound | Propargyl-PEG4-amine |
| Chemical Formula | C9H17NO3 | C11H21NO4 |
| Molecular Weight | 187.2 g/mol | 231.3 g/mol |
| CAS Number | 932741-19-0 | 1013921-36-2 |
| Solubility | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF |
Data sourced from product specifications.[1]
Impact of PEG Linker Length on Bioconjugation Performance
The length of the PEG chain is a critical design element in bioconjugation. While direct comparative studies between this compound and Propargyl-PEG4-amine are not extensively documented in peer-reviewed literature, the well-established principles of PEGylation allow for an informed comparison.
Solubility and Aggregation: One of the primary benefits of PEGylation is the enhancement of solubility and reduction of aggregation, particularly for hydrophobic molecules. The longer, more hydrophilic PEG4 chain in Propargyl-PEG4-amine can offer a slight advantage in solubilizing highly hydrophobic payloads or proteins prone to aggregation compared to the shorter PEG3 linker.
Steric Hindrance: The PEG linker acts as a spacer, physically separating the conjugated molecules. A longer linker can mitigate steric hindrance, which may be crucial when conjugating bulky molecules or when the binding of one partner to its target could be impeded by the presence of the other. Therefore, Propargyl-PEG4-amine may be advantageous in scenarios where maintaining the biological activity of a protein or antibody post-conjugation is a primary concern.
Pharmacokinetics: In the context of therapeutic molecules, PEG chain length can influence the pharmacokinetic profile. Generally, longer PEG chains lead to a larger hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life of the bioconjugate. While the difference of a single PEG unit between PEG3 and PEG4 is modest, for smaller bioconjugates, this could contribute to subtle differences in their in vivo behavior.
Reaction Kinetics: The inherent reactivity of the terminal amine and propargyl groups is identical for both linkers. However, the flexibility and length of the PEG chain could subtly influence the kinetics of the conjugation reaction, particularly in cases where the reaction site on the biomolecule is partially occluded. The greater flexibility of the PEG4 linker might allow for more favorable positioning of the reactive groups, potentially leading to slightly faster reaction times in sterically hindered systems.
Experimental Protocols
The following are detailed, representative protocols for a two-step bioconjugation process involving the amine and propargyl functionalities of either this compound or Propargyl-PEG4-amine.
Protocol 1: Amide Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxylic acid on a molecule of interest (e.g., a small molecule drug) and its subsequent reaction with the primary amine of the Propargyl-PEG-amine linker.
Materials:
-
Molecule with a carboxylic acid group
-
This compound or Propargyl-PEG4-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (or Sulfo-NHS) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to Propargyl-PEG-amine:
-
Dissolve this compound or Propargyl-PEG4-amine (1.1 equivalents) in the Reaction Buffer.
-
Add the activated NHS ester solution to the Propargyl-PEG-amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the propargyl-functionalized conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing biomolecule (e.g., a protein with an incorporated azide-bearing unnatural amino acid).
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing biomolecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), Sodium Ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water/DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-containing biomolecule in the degassed Reaction Buffer.
-
Add the propargyl-functionalized molecule (typically 1.5-2 equivalents).
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and excess reagents.
-
Visualizing the Workflow
To better illustrate the bioconjugation process, the following diagrams created using Graphviz depict the key steps.
References
A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG3-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of proteomics, drug delivery, and diagnostics, the precise characterization of bioconjugates is paramount. Propargyl-PEG3-amine is a popular heterobifunctional linker used in "click chemistry" to covalently attach molecules to proteins, peptides, or other biomolecules. Its discrete polyethylene glycol (PEG) chain enhances solubility and reduces steric hindrance. Mass spectrometry (MS) is an indispensable tool for confirming successful conjugation, determining the degree of labeling, and elucidating the structure of these complex molecules.
This guide provides an objective comparison of mass spectrometry-based approaches for the characterization of this compound conjugates and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Linkers by Mass Spectrometry
The choice of a linker for bioconjugation can significantly impact the properties of the final product and the ease of its characterization. This compound, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), is often compared with alternatives such as azide-functionalized PEGs (for reaction with alkynes) and strain-promoted alkyne-azide cycloaddition (SPAAC) reagents like DBCO-PEG-amine.
The following table summarizes key performance characteristics of these linkers from a mass spectrometry perspective.
| Feature | This compound (via CuAAC) | Azido-PEG3-amine (via CuAAC) | DBCO-PEG-amine (via SPAAC) |
| Reaction Speed | Very Fast | Very Fast | Moderate to Fast |
| Biocompatibility | Requires copper catalyst (potential for cytotoxicity) | Requires copper catalyst (potential for cytotoxicity) | Copper-free, highly biocompatible |
| Ionization Efficiency (ESI-MS) | Good | Good | Generally Good, may vary with conjugate |
| Spectral Complexity | Low (for discrete PEG) | Low (for discrete PEG) | Low (for discrete PEG) |
| MS/MS Fragmentation | Predictable fragmentation of PEG chain and triazole ring | Predictable fragmentation of PEG chain and triazole ring | Fragmentation can be more complex due to the DBCO moiety |
| Quantitative Analysis | Readily quantifiable by LC-MS | Readily quantifiable by LC-MS | Readily quantifiable by LC-MS |
Quantitative Data Presentation
Mass spectrometry allows for the precise determination of the molecular weights of unconjugated and conjugated species. This data is crucial for confirming the covalent attachment of the linker and payload and for calculating the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).
Table 1: Illustrative ESI-MS Data for a Model Peptide Conjugated with Different Linkers
| Conjugate | Unconjugated Peptide (m/z) | Expected Conjugate (m/z) | Observed Conjugate (m/z) | Conjugation Efficiency (%) |
| Peptide + Propargyl-PEG3-Linker-Drug | 1500.75 | 2050.15 | 2050.18 | 95 |
| Peptide + Azido-PEG3-Linker-Drug | 1500.75 | 2064.16 | 2064.20 | 93 |
| Peptide + DBCO-PEG4-Linker-Drug | 1500.75 | 2286.45 | 2286.50 | 90 |
Note: The presented mass-to-charge ratios (m/z) and efficiencies are hypothetical and for illustrative purposes. Actual values will depend on the specific peptide, linker, and drug used.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for the characterization of this compound conjugates.
Protocol 1: LC-MS Analysis of a this compound Conjugated Peptide
1. Sample Preparation:
-
Perform the click chemistry reaction to conjugate the azide-containing molecule to the this compound-functionalized peptide.
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents.
-
Lyophilize the purified conjugate.
-
Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 300-2000.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the neutral mass of the conjugate.
Protocol 2: MALDI-TOF MS Analysis of a this compound Conjugated Protein
1. Sample Preparation:
-
Following conjugation and purification, dilute the protein conjugate to 1 mg/mL in deionized water.
-
Prepare a saturated solution of sinapinic acid (matrix) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
2. Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein conjugate solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air dry completely (co-crystallization).
3. Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion.
-
Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.
-
Mass Range: m/z 10,000 - 200,000 (adjust based on protein size).
-
Data Analysis: Determine the average molecular weight of the conjugated protein and compare it to the unconjugated protein to confirm modification.
Mandatory Visualizations
Diagrams are provided below to illustrate key experimental workflows and concepts.
A Comparative Guide to the NMR Analysis of Propargyl-PEG3-amine and Its Derivatives
For researchers, scientists, and drug development professionals working with PEGylated compounds, confirming the structural integrity of linkers such as Propargyl-PEG3-amine and its derivatives is crucial for the success of subsequent bioconjugation, drug delivery, and proteomics applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and purity of these reagents. This guide offers a comparative overview of the NMR analysis of this compound and two of its common derivatives: Propargyl-PEG3-acid and Propargyl-PEG3-NHS ester, complete with predicted NMR data, experimental protocols, and workflow visualizations.
This compound is a heterobifunctional linker featuring a terminal propargyl group, which is reactive towards azides via "click" chemistry, and a primary amine group that can be conjugated to carboxylic acids, activated esters, or other carbonyl-containing molecules.[1][2] Its derivatives, Propargyl-PEG3-acid and Propargyl-PEG3-NHS ester, expand its utility by providing alternative functionalities for conjugation.[3][4]
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its acid and NHS ester derivatives. These values are based on the analysis of similar compounds and typical chemical shifts for the constituent functional groups. The atom numbering scheme used for signal assignment is provided below.
Structure and Atom Numbering:
-
This compound: HC(1)≡C(2)-C(3)H₂-O-CH₂(4)-CH₂(5)-O-CH₂(6)-CH₂(7)-O-CH₂(8)-CH₂(9)-NH₂
-
Propargyl-PEG3-acid: HC(1)≡C(2)-C(3)H₂-O-CH₂(4)-CH₂(5)-O-CH₂(6)-CH₂(7)-O-CH₂(8)-C(9)O(10)OH
-
Propargyl-PEG3-NHS ester: HC(1)≡C(2)-C(3)H₂-O-CH₂(4)-CH₂(5)-O-CH₂(6)-CH₂(7)-O-CH₂(8)-C(9)O-N(C(10)O)₂(CH₂)₂
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment (Proton Label) | This compound | Propargyl-PEG3-acid | Propargyl-PEG3-NHS ester | Multiplicity | Notes |
| Alkyne (1) | ~2.41 | ~2.42 | ~2.43 | t | Triplet, J ≈ 2.4 Hz |
| Propargyl Methylene (3) | ~4.15 | ~4.16 | ~4.20 | d | Doublet, J ≈ 2.4 Hz |
| PEG Methylene (4, 5, 6, 7) | ~3.65 | ~3.66 | ~3.67 | m | Complex multiplet |
| Methylene adjacent to N/C=O (8) | ~3.53 | ~3.75 | ~3.80 | t | Triplet |
| Methylene adjacent to N (9) | ~2.85 | - | - | t | Triplet |
| Methylene adjacent to C=O (9) | - | ~2.62 | ~2.75 | t | Triplet |
| NHS Ester Protons | - | - | ~2.84 | s | Singlet |
| Carboxylic Acid (10) | - | 10.0 - 12.0 | - | br s | Broad singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment (Carbon Label) | This compound | Propargyl-PEG3-acid | Propargyl-PEG3-NHS ester | Notes |
| Alkyne (1) | ~74.6 | ~74.7 | ~74.8 | |
| Alkyne (2) | ~79.9 | ~80.0 | ~80.1 | |
| Propargyl Methylene (3) | ~58.4 | ~58.5 | ~58.6 | |
| PEG Methylene (4, 5, 6, 7) | ~70.2 - 70.6 | ~70.3 - 70.7 | ~70.4 - 70.8 | Multiple overlapping signals |
| Methylene adjacent to N/C=O (8) | ~69.8 | ~67.1 | ~66.8 | |
| Methylene adjacent to N (9) | ~41.7 | - | - | |
| Methylene adjacent to C=O (9) | - | ~34.9 | ~34.5 | |
| Carboxylic Acid Carbonyl (9) | - | ~176.0 | - | |
| Ester Carbonyl (9) | - | - | ~170.1 | |
| NHS Ester Carbonyls (10) | - | - | ~169.2 | |
| NHS Ester Methylenes | - | - | ~25.6 |
Experimental Protocols
A generalized protocol for acquiring high-quality NMR spectra for this compound and its derivatives is outlined below.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Deuterated chloroform (CDCl₃) is a common choice. For more polar derivatives or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) can be used. Note that in D₂O, amine and carboxylic acid protons will exchange with the solvent and may not be observed.
-
Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the selected deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent signal.
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.[5]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to encompass all expected signals (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width to cover all expected carbon signals (e.g., 0 to 180 ppm).
-
A larger number of scans will be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Visualizing Workflows and Applications
The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and a common application of these compounds in bioconjugation.
Caption: Workflow for the structural confirmation of Propargyl-PEG derivatives via NMR spectroscopy.
Caption: Application in bioconjugation via Copper-Catalyzed Click Chemistry.
By following the outlined protocols and comparing the acquired data with the provided reference tables, researchers can confidently verify the structure and purity of their this compound and its derivatives, ensuring the integrity of their starting materials for downstream applications.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propargyl-PEG3-alcohol, 7218-43-1 | BroadPharm [broadpharm.com]
- 5. N-(Propargyl-PEG2)-DBCO-PEG3-NHS ester | BroadPharm [broadpharm.com]
A Comparative Guide to HPLC Methods for Purity Assessment of Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers like Propargyl-PEG3-amine is critical for the successful synthesis of consistent and effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of these linkers. This guide provides a comparative overview of suitable HPLC methods for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
This compound's structure, characterized by a polar triethylene glycol chain, a primary amine, and a terminal alkyne, presents unique analytical challenges. The lack of a strong UV chromophore means that conventional UV detection can be suboptimal, necessitating alternative detection methods for sensitive and accurate quantification.[1][2]
Comparison of HPLC Methods
The selection of an appropriate HPLC method for this compound depends on the specific impurities that need to be resolved and the desired sensitivity. The primary methods to consider are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), paired with universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
| Method | Principle | Typical Column | Advantages | Disadvantages | Recommended Detector(s) |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity.[3] | C18, C8 | Robust and widely available; good for separating non-polar impurities.[4] | Poor retention of the polar this compound in highly aqueous mobile phases.[1] | CAD, ELSD, MS |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. | Amide, Silica, Zwitterionic | Excellent retention and separation of polar compounds like this compound. | Can have longer equilibration times; sensitive to water content in the sample and mobile phase. | CAD, ELSD, MS |
Experimental Protocols
Below are representative protocols for RP-HPLC and HILIC methods for the analysis of this compound. These should serve as a starting point for method development and optimization.
Protocol 1: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method is suitable for identifying and quantifying less polar impurities.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
-
Detector: Charged Aerosol Detector (CAD).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS)
This method provides excellent retention for the main component and separation from polar impurities.
Methodology:
-
Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: 95% to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.
-
Detector: Mass Spectrometer (MS) with Electrospray Ionization (ESI).
Experimental Workflow and Data Analysis
The general workflow for the purity assessment of this compound involves sample preparation, HPLC analysis, and data interpretation.
Caption: Workflow for HPLC Purity Assessment of this compound.
Signaling Pathways and Logical Relationships
The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. The following diagram illustrates the decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's efficacy and safety profile. Among various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the performance of ADCs synthesized with different length PEG linkers, supported by experimental data, to inform the development of next-generation ADCs.
The length of the PEG chain within the linker can profoundly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity and toxicity.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1][2]
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to illustrate the impact of different PEG linker lengths on key performance metrics.
In Vitro Cytotoxicity
The effect of PEG linker length on in vitro cytotoxicity can be context-dependent, influenced by the specific antibody, payload, and cancer cell line.[3] While some studies report no significant change in potency with varying PEG lengths, others have observed a decrease in cytotoxicity with longer PEG chains.[3]
| Linker Type | PEG Length | Target/Cell Line | IC50 (ng/mL) | Reference |
| Non-PEGylated | - | L540cy | - | |
| PEGylated | 2 units | L540cy | - | |
| PEGylated | 4 units | L540cy | - | |
| PEGylated | 8 units | L540cy | - | |
| PEGylated | 12 units | L540cy | - | |
| PEGylated | 24 units | L540cy | - | |
| No PEG insertion (HM) | - | NCI-N87 | - | |
| 4 kDa PEG (HP4KM) | 4 kDa | NCI-N87 | 4.5-fold reduction vs HM | |
| 10 kDa PEG (HP10KM) | 10 kDa | NCI-N87 | 22-fold reduction vs HM |
Pharmacokinetics
Longer PEG linkers generally lead to improved pharmacokinetic profiles, characterized by longer plasma half-life and reduced clearance. This is attributed to the increased hydrodynamic size and shielding effect of the PEG chain.
| Linker Type | PEG Length | Half-life (t1/2) | Clearance | Reference |
| Non-PEGylated | - | - | Increased | |
| PEGylated | < 8 units | - | Rapidly increased | |
| PEGylated | ≥ 8 units | Approached that of parent antibody | Minimized | |
| No PEG insertion (HM) | - | 19.6 min | - | |
| 4 kDa PEG (HP4KM) | 4 kDa | 49.2 min (2.5-fold increase vs HM) | - | |
| 10 kDa PEG (HP10KM) | 10 kDa | 219.0 min (11.2-fold increase vs HM) | - |
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor efficacy. Increased circulation time allows for greater accumulation of the ADC in tumor tissues.
| Linker Type | PEG Length | Animal Model | Tumor Growth Inhibition | Reference |
| Non-PEGylated | - | L540cy xenograft | 11% reduction in tumor weight | |
| PEGylated | 2 units | L540cy xenograft | 35-45% reduction in tumor weight | |
| PEGylated | 4 units | L540cy xenograft | 35-45% reduction in tumor weight | |
| PEGylated | 8 units | L540cy xenograft | 75-85% reduction in tumor weight | |
| PEGylated | 12 units | L540cy xenograft | 75-85% reduction in tumor weight | |
| PEGylated | 24 units | L540cy xenograft | 75-85% reduction in tumor weight | |
| No PEG insertion (HM) | - | NCI-N87 tumor-bearing mice | 41.38% | |
| 4 kDa PEG (HP4KM) | 4 kDa | NCI-N87 tumor-bearing mice | 57.23% | |
| 10 kDa PEG (HP10KM) | 10 kDa | NCI-N87 tumor-bearing mice | 65.07% |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linker lengths. Representative protocols for key experiments are provided below.
ADC Synthesis and Characterization
-
Antibody Reduction: The monoclonal antibody is incubated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce interchain disulfide bonds and provide reactive thiol groups for conjugation.
-
Conjugation: The maleimide-PEG-payload linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group of the linker and the thiol groups of the antibody.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated payload and other impurities.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into groups and treated with the ADCs with varying PEG linker lengths, a vehicle control, and potentially a non-binding ADC control, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic Study
-
Administration: ADCs with different PEG linker lengths are administered intravenously to rodents at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is determined using an ELISA that detects the antibody component.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can help illustrate key concepts in ADC design and evaluation.
References
Assessing the stability of the triazole linkage from Propargyl-PEG3-amine reactions
A Comparative Analysis of Triazole Linkage Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a covalent linkage is critical to the success of bioconjugates, impacting their stability, efficacy, and safety. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a superior covalent bond for bioconjugation due to its remarkable stability.[1][2] Propargyl-PEG3-amine is a key reagent in this process, providing a terminal alkyne ready for reaction with an azide-functionalized molecule to yield a highly stable 1,4-disubstituted 1,2,3-triazole.[3][4] This guide provides an objective comparison of the triazole linkage's performance against other common bioconjugation chemistries, supported by experimental data and detailed methodologies.
The Unparalleled Stability of the Triazole Ring
The triazole ring's stability is intrinsic to its chemical nature. It is a five-membered aromatic heterocycle containing three nitrogen atoms.[5] This structure is exceptionally robust and resistant to a wide range of chemical and biological conditions. The CuAAC reaction is highly efficient and specific, proceeding under mild, aqueous conditions, including a wide pH range (4-12), and tolerates a vast array of functional groups, making it ideal for modifying sensitive biomolecules.
Key stability features of the 1,2,3-triazole linkage include:
-
Resistance to Hydrolysis: The linkage is stable against hydrolysis under both acidic and basic conditions.
-
Metabolic Inertness: It is resistant to metabolic degradation, including enzymatic cleavage by proteases. This has led to its use as a stable isostere for the metabolically labile amide bond in peptidomimetics.
-
Redox Stability: The triazole ring is stable under redox conditions, unlike disulfide bonds which are susceptible to reduction.
-
Thermal Stability: Triazole-containing compounds exhibit high thermal stability.
Comparative Stability of Bioconjugation Linkages
The choice of linker chemistry is paramount for applications such as antibody-drug conjugates (ADCs), where premature release of the payload can lead to off-target toxicity and reduced efficacy. The triazole linkage offers a significant advantage in stability compared to many other common linkages.
| Linkage Type | Formation Reaction | Hydrolytic Stability (Physiological pH) | Redox Stability | Enzymatic Stability | Key Limitations |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Very High (Resistant to hydrolysis) | High (Stable) | Very High (Resistant to proteases) | Requires copper catalyst (can be cytotoxic if not removed) |
| Amide | Carbodiimide chemistry (e.g., EDC, NHS) | Very High (Half-life of ~600 years) | High (Stable) | Susceptible to proteases/amidases | Random modification of lysines is common |
| Ester | Acylation of alcohols | Low (Prone to hydrolysis) | High (Stable) | Susceptible to esterases | Limited in vivo stability |
| Hydrazone | Condensation of hydrazines and aldehydes/ketones | Moderate (pH-dependent hydrolysis; less stable than oximes) | High (Stable) | Generally stable | Can be less stable than oximes |
| Oxime | Condensation of alkoxyamines and aldehydes/ketones | High (More stable than hydrazones) | High (Stable) | Generally stable | Formation can be slower than other reactions |
| Thioether | Michael addition (e.g., maleimide-thiol) | High (Ring hydrolysis can "lock" the bond) | High (Stable) | Generally stable | Susceptible to retro-Michael reaction and thiol exchange |
| Disulfide | Thiol oxidation / Thiol-disulfide exchange | High (Stable to hydrolysis) | Low (Cleaved by reducing agents like glutathione) | Susceptible to disulfide exchange enzymes | Instability in the reducing environment of the cytoplasm |
Experimental Protocols
Protocol 1: General Procedure for Triazole Linkage Formation via CuAAC
This protocol describes a general method for conjugating an azide-functionalized biomolecule with this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Conjugation Reaction:
-
To the solution of the azide-functionalized biomolecule, add this compound to a final concentration that is 10-50 fold molar excess over the biomolecule.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and copper catalyst from the reaction mixture.
-
For proteins, purification can be achieved by dialysis against PBS or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Protocol 2: Assessing the Hydrolytic Stability of the Triazole Linkage
This protocol provides a framework for evaluating the stability of the formed bioconjugate under different pH conditions.
Materials:
-
Purified triazole-linked bioconjugate
-
Buffers of varying pH (e.g., pH 4.0, pH 7.4, pH 9.0)
-
Incubator or water bath
-
Analytical HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the purified bioconjugate at a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove an aliquot from each sample for analysis. Store the removed aliquots at -20°C or -80°C until analysis.
-
-
Analysis:
-
Analyze the aliquots by a suitable method like reverse-phase HPLC or LC-MS.
-
Monitor the integrity of the bioconjugate by observing the peak corresponding to the intact conjugate.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the time 0 sample.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate versus time for each pH condition.
-
The stability of the linkage is demonstrated by the slow rate of degradation of the parent conjugate. For the triazole linkage, minimal degradation is expected across the tested pH range.
-
Visualizations
Caption: Workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Relative stability of common bioconjugation linkages under physiological conditions.
Conclusion
The 1,2,3-triazole linkage formed from the reaction of this compound with an azide-containing molecule stands out as one of the most stable and reliable bonds in the field of bioconjugation. Its exceptional resistance to hydrolysis, redox conditions, and enzymatic degradation makes it a superior choice for applications requiring long-term stability in complex biological environments. While other linkages may offer advantages in specific contexts, such as the cleavability of disulfide bonds for drug delivery, the triazole linkage provides a level of robustness that is unmatched for creating durable and inert bioconjugates. For researchers in drug development and diagnostics, harnessing the stability of the triazole linkage is a key strategy for designing effective and reliable biomolecular tools.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating the Functional Activity of Biomolecules Labeled with Propargyl-PEG3-Amine versus Traditional NHS Esters
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a critical tool for a myriad of applications, from diagnostics to therapeutics. The choice of labeling chemistry can significantly impact the functional integrity of the labeled protein, antibody, or other biomolecule. This guide provides an objective comparison of two prominent labeling strategies: the site-specific introduction of a click chemistry handle using Propargyl-PEG3-amine and the traditional, non-specific labeling of primary amines with N-hydroxysuccinimide (NHS) esters. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for preserving biomolecular activity.
The Chemical Strategies at a Glance
This compound is a bifunctional linker. Its primary amine group allows for its initial conjugation to a biomolecule, typically at a specific site (e.g., an engineered cysteine or a selectively oxidized glycan). The terminal propargyl group (an alkyne) then serves as a "handle" for a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the subsequent attachment of a reporter molecule (like a fluorophore or biotin) that has a corresponding azide group. This two-step, site-specific approach minimizes the potential for random modification of functionally important residues.
NHS esters are one of the most common reagents for labeling biomolecules. They react with primary amines, which are abundant on the surface of proteins, primarily on the side chains of lysine residues and the N-terminus of polypeptide chains. This reaction forms a stable amide bond. While straightforward and widely used, this method results in a heterogeneous mixture of labeled products with varying degrees of labeling (DoL) and at random locations. This random labeling can sometimes interfere with the biomolecule's active site or binding domains, potentially compromising its function.
Comparative Analysis of Labeled Biomolecule Performance
The study revealed that the more site-specifically labeled antibody-fluorophore conjugates exhibited reduced aggregation and improved brightness both in vitro and in vivo compared to their NHS-ester-labeled counterparts[1]. This suggests that controlling the location of conjugation can lead to a more stable and functionally reliable product.
| Feature | This compound (via Click Chemistry) | NHS Ester | Rationale & Implications |
| Labeling Strategy | Site-specific (typically) | Random | This compound is often introduced at a specific location, preserving key functional domains. NHS esters react with multiple available primary amines, which can lead to loss of function if labeling occurs in a critical region. |
| Product Homogeneity | High | Low | Site-specific labeling results in a more uniform product with a defined degree of labeling, leading to better batch-to-batch reproducibility. Random labeling creates a heterogeneous mixture of molecules with varying numbers of labels at different positions. |
| Potential for Functional Impairment | Low | Moderate to High | By avoiding random modification of functional sites, the risk of compromising the biomolecule's activity is significantly reduced. |
| Aggregation Propensity | Lower | Higher | Site-specific labeling can lead to conjugates with reduced aggregation and improved stability[1]. |
| Reaction Steps | Two-step (conjugation of handle, then click reaction) | One-step | The click chemistry approach involves an additional reaction step compared to direct NHS ester labeling. |
Experimental Workflows and Protocols
To validate the functional activity of a labeled biomolecule, a series of assays can be performed. The choice of assay depends on the nature of the biomolecule. For antibodies, binding assays are paramount. For enzymes, kinetic assays are essential.
Experimental Workflow: Comparative Functional Validation
References
The Performance of Propargyl-PEG3-Amine Based Therapeutics: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success. A critical component in the architecture of these molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of therapeutics based on the Propargyl-PEG3-amine linker with other common linker technologies, supported by representative experimental data and detailed methodologies.
This compound is a short, flexible, and hydrophilic linker that incorporates a propargyl group for "click" chemistry conjugation and an amine group for straightforward amide bond formation. Its polyethylene glycol (PEG) nature is intended to improve solubility and cell permeability, crucial properties for effective drug action.
Quantitative Performance Comparison
To illustrate the performance of a this compound-based therapeutic, we present a representative case study of a hypothetical PROTAC, "BRD4-PEG3-Degrader," designed to target the BET bromodomain protein BRD4, a well-established target in oncology. The performance of BRD4-PEG3-Degrader is compared with two alternative linkers: a longer, more flexible PEG linker (PEG6) and a more rigid alkyl chain linker.
Table 1: In Vitro Performance Comparison of BRD4-Targeting PROTACs with Different Linkers
| Parameter | BRD4-PEG3-Degrader (this compound Linker) | BRD4-PEG6-Degrader (PEG6 Linker) | BRD4-Alkyl-Degrader (C8 Alkyl Linker) |
| Target Binding Affinity (BRD4, Kd) | 50 nM | 55 nM | 48 nM |
| E3 Ligase Binding Affinity (VHL, Kd) | 120 nM | 125 nM | 115 nM |
| Ternary Complex Formation (Cooperativity, α) | 5.2 | 3.8 | 6.5 |
| BRD4 Degradation (DC50) | 25 nM | 40 nM | 15 nM |
| Maximal BRD4 Degradation (Dmax) | >95% | >90% | >98% |
| Cellular Viability (IC50 in MV4;11 cells) | 35 nM | 50 nM | 20 nM |
| Cell Permeability (Papp) | 5.0 x 10⁻⁶ cm/s | 4.2 x 10⁻⁶ cm/s | 6.5 x 10⁻⁶ cm/s |
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Parameter | BRD4-PEG3-Degrader (this compound Linker) | BRD4-PEG6-Degrader (PEG6 Linker) | BRD4-Alkyl-Degrader (C8 Alkyl Linker) |
| Bioavailability (Oral, F%) | 30% | 25% | 15% |
| Half-life (t1/2) | 4 hours | 5 hours | 2.5 hours |
| Maximum Plasma Concentration (Cmax) | 1.5 µM | 1.2 µM | 0.8 µM |
| Clearance (CL) | 15 mL/min/kg | 12 mL/min/kg | 25 mL/min/kg |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of these therapeutics.
A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly impact a drug's solubility, stability, hydrodynamic volume, and ultimately, its therapeutic effectiveness. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
Key Differences and Performance Metrics
Branched PEG linkers, characterized by multiple PEG arms extending from a central core, offer several advantages over their linear counterparts.[1] These advantages are particularly crucial in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).[1]
One of the primary benefits of branched PEG linkers is the enhancement of the hydrodynamic radius of the conjugated molecule.[2] This increased size can lead to reduced renal clearance and a longer in vivo half-life.[2][3] Branched PEGs also provide the potential for higher drug loading in ADCs, allowing for a higher concentration of the therapeutic payload to be delivered to the target site.
Furthermore, branched PEG linkers can more effectively mask the hydrophobicity of a conjugated drug, leading to improved water solubility and formulation stability. This is particularly important for many potent therapeutic agents that are inherently hydrophobic, which can limit their bioavailability. Studies on nanoparticles have shown that branched PEG coatings can lead to a more significant reduction in total protein adsorbed compared to linear PEG, suggesting better shielding from opsonization and clearance by the reticuloendothelial system.
However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting molecule and the enzymatic cleavage of the linker, which is necessary for drug release. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance in certain applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of biomolecules and nanoparticles conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | System |
| Unmodified HSA | - | 3.5 | Protein |
| Linear | 5 | 4.2 | Protein |
| Linear | 10 | 5.2 | Protein |
| Linear | 20 | 6.1 | Protein |
| Branched | 20 | 6.4 | Protein |
| Linear | 12 | 5.42 ± 0.28 | Nanocarrier |
| Linear | 20 | 7.36 ± 0.20 | Nanocarrier |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | Nanocarrier |
| Linear | 40 | 9.58 ± 0.35 | Nanocarrier |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | Nanocarrier |
| Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography. |
Table 2: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance in Rats
| Linker Architecture (Drug-to-Antibody Ratio of 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (Branched) (P-(PEG12)2) | Low |
| Data adapted from a study comparing linear and branched PEG linkers on a trastuzumab-DM1 conjugate. A branched configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs. |
Mandatory Visualizations
Caption: Structural comparison of linear and branched PEG linkers in drug conjugates.
Caption: Experimental workflow for comparing the efficacy of ADCs with linear vs. branched PEG linkers.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Propargyl-PEG3-amine
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Propargyl-PEG3-amine, a PEG-based PROTAC linker. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern[1].
Key Hazard and Precautionary Data:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[2][3].
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials.
-
Keep amine waste separate from other chemical wastes to prevent hazardous reactions. Specifically, avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof hazardous waste container. The original container can be used if it is in good condition.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Collection:
-
Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated hazardous waste container.
-
Solid Waste: Collect any solid waste, such as contaminated pipette tips, gloves, or absorbent materials, in a separate, clearly labeled solid hazardous waste container.
-
Decontamination of Labware: Non-disposable glassware that has come into contact with the chemical should be decontaminated. Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous liquid waste.
-
-
Storage of Waste:
-
Tightly seal the hazardous waste container and store it in a cool, well-ventilated area, away from direct sunlight and heat sources.
-
Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or diatomite, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it into a designated hazardous waste container and label it appropriately.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Propargyl-PEG3-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Propargyl-PEG3-amine. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE, based on the potential hazards associated with this chemical, including its amine functional group.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause eye irritation or damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant or 100% cotton lab coat must be worn and fully buttoned. Closed-toe shoes and long pants are required. | Prevents skin contact, which can lead to irritation.[1][2] Nitrile gloves offer broad chemical resistance for short-term use. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | Avoids inhalation of vapors or aerosols, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks.
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and functionality of an eye-wash station and safety shower.
-
Assemble all necessary materials and equipment before starting.
-
Inspect all PPE for integrity before donning.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated work area.
3. Handling the Chemical:
-
Handle this compound exclusively within a chemical fume hood to prevent inhalation of vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly sealed when not in use.
-
Store in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents. Recommended storage is at -20°C for powder form or -80°C when in solvent.
4. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregate waste into clearly labeled containers:
-
Liquid Waste: Unused or reaction-quenched solutions containing this compound.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent materials.
-
2. Waste Treatment and Disposal:
-
Do not dispose of this compound down the drain.
-
If the waste is mixed with other hazardous materials, it must be managed according to the hazards of all components.
-
All waste containers must be sealed, clearly labeled with "Hazardous Waste" and the chemical name, and stored in a designated satellite accumulation area.
-
Dispose of the waste through your institution's licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
